Lsd1-IN-16
Description
Properties
Molecular Formula |
C20H18N2OS |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[4-(2-aminocyclopropyl)phenyl]-3-thiophen-2-ylbenzamide |
InChI |
InChI=1S/C20H18N2OS/c21-18-12-17(18)13-6-8-16(9-7-13)22-20(23)15-4-1-3-14(11-15)19-5-2-10-24-19/h1-11,17-18H,12,21H2,(H,22,23) |
InChI Key |
ZSVGAQYLNBWEPX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=CC=CS4 |
Origin of Product |
United States |
Foundational & Exploratory
Lsd1-IN-16 and the Epigenetic Offensive Against Acute Myeloid Leukemia: A Technical Guide
For Immediate Release
A Deep Dive into the Mechanism of Action of LSD1 Inhibition in Acute Myeloid Leukemia (AML)
This technical guide provides an in-depth analysis of the mechanism of action of Lysine-Specific Demethylase 1 (LSD1) inhibitors in the context of Acute Myeloid Leukemia (AML). While specific preclinical data for Lsd1-IN-16 is not extensively available in the public domain, this document will detail the well-established mechanisms of the broader class of LSD1 inhibitors, using data from extensively studied compounds as surrogates to illuminate the therapeutic potential of this drug class. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and hematology.
The Core Mechanism: Reawakening Myeloid Differentiation
LSD1, a histone demethylase, is a key epigenetic regulator that is frequently overexpressed in AML and plays a crucial role in maintaining the leukemic state by blocking cellular differentiation.[1][2][3] Inhibition of LSD1 represents a promising therapeutic strategy to reverse this differentiation block and induce the maturation of leukemic blasts into functional myeloid cells.[1][4][5]
The primary mechanism of action of LSD1 inhibitors in AML involves the de-repression of key myeloid differentiation genes.[3][6][7] LSD1 is a component of several transcriptional repressor complexes, including the CoREST complex.[8] By demethylating histone H3 at lysine 4 (H3K4me1/2), a mark associated with active transcription, LSD1 silences genes critical for myeloid development.[3][4]
LSD1 inhibitors block this enzymatic activity, leading to an accumulation of H3K4me2 at the promoter and enhancer regions of myeloid-specific genes.[1][9][10] This, in turn, facilitates the recruitment of transcriptional machinery and the expression of genes that drive myeloid differentiation, such as those encoding for cell surface markers like CD11b and CD86.[7][9][10][11]
Furthermore, the anti-leukemic effects of LSD1 inhibition are mediated through the modulation of key transcription factor networks. LSD1 inhibition disrupts the interaction between LSD1 and the transcription factor GFI1 (Growth Factor Independence 1), a repressor of myeloid differentiation genes.[12][13] This disruption leads to the activation of critical myeloid transcription factors like PU.1 and C/EBPα, which are essential for normal hematopoietic development.[3][4][9][14]
Recent evidence also points to a non-catalytic, scaffolding role of LSD1 in maintaining the differentiation block, which is also disrupted by some inhibitors.[1][12] This dual-pronged attack on both the enzymatic and scaffolding functions of LSD1 underscores the potent anti-leukemic activity of this class of compounds.
Quantitative Insights: The Efficacy of LSD1 Inhibitors in AML
The following tables summarize key quantitative data from preclinical studies of various LSD1 inhibitors in AML cell lines and animal models. This data provides a benchmark for the expected potency and efficacy of novel LSD1 inhibitors like this compound.
| Inhibitor | Cell Line | IC50 (nM) | Reference Compound |
| Unnamed Pyrrolo[2,3-c]pyridin Derivative | MV4-11 | 5 | [15] |
| Unnamed Pyrrolo[2,3-c]pyridin Derivative | Kasumi-1 | 4 | [15] |
| LTM-1 | MV-4-11 | 160 | [14] |
| T-3775440 | Various AML | ~20 | [16] |
Table 1: In Vitro Anti-proliferative Activity of Representative LSD1 Inhibitors in AML Cell Lines. This table highlights the potent cytotoxic effects of LSD1 inhibitors on AML cells.
| Inhibitor | Cell Line | Marker | EC50 (nM) | Reference Compound |
| Unnamed Pyrrolo[2,3-c]pyridin Derivative | MV4-11 | CD86 | 34 | [15] |
| ORY-1001 | MLL-AF9 | CD11b | Sub-nanomolar | [17] |
Table 2: Induction of Myeloid Differentiation Markers by Representative LSD1 Inhibitors. This table demonstrates the ability of LSD1 inhibitors to induce a more mature phenotype in AML cells.
| Inhibitor | Model | Treatment | Outcome | Reference Compound |
| GSK-LSD1 | MLL-AF9 Mouse Model | GSK-LSD1 | Increased median survival from 23 to 51 days | [5] |
| INCB059872 | THP-1 Xenograft | INCB059872 + ATRA | Enhanced tumor growth reduction | [18] |
| Unnamed Pyrrolo[2,3-c]pyridin Derivative | MV4-11 Xenograft | 10 mg/kg & 20 mg/kg | 42.11% & 63.25% tumor growth inhibition | [15] |
Table 3: In Vivo Efficacy of Representative LSD1 Inhibitors in AML Models. This table showcases the anti-leukemic activity of LSD1 inhibitors in a whole-organism context.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To further elucidate the mechanism of action of LSD1 inhibitors, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
References
- 1. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the LSD1 (KDM1A) demethylase reactivates the all-trans-retinoic acid differentiation pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of LSD1 triggers myeloid differentiation by targeting GSE1 oncogenic functions in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 11. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancer Activation by Pharmacologic Displacement of LSD1 from GFI1 Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML | BioWorld [bioworld.com]
- 16. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
T-3775440: An In-depth Technical Guide to a Potent and Irreversible LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-3775440 is a potent, irreversible, and selective small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML) and small cell lung cancer (SCLC). This technical guide provides a comprehensive overview of T-3775440, detailing its mechanism of action, pharmacodynamics, and preclinical efficacy. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows to support further research and development efforts.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent monoamine oxidase that specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By modulating histone methylation, LSD1 plays a critical role in regulating gene expression. Dysregulation of LSD1 activity has been linked to the development and progression of numerous cancers, making it an attractive therapeutic target.[1][2]
T-3775440 is a novel, orally bioavailable, irreversible inhibitor of LSD1. It belongs to a class of tranylcypromine analogs that form a covalent adduct with the FAD cofactor in the active site of LSD1, leading to its inactivation.[3] This guide will delve into the technical details of T-3775440's function and its effects on cancer cells.
Chemical Properties
The chemical structure of T-3775440 hydrochloride is presented below.
Chemical Structure:
-
IUPAC Name: (1R,2S)-N-(4-(3-fluoro-4-(morpholinomethyl)phenyl)cyclopropyl)pyrimidin-4-amine hydrochloride
-
Molecular Formula: C18H23FN4O
-
Molecular Weight: 346.4 g/mol (free base)
Mechanism of Action
T-3775440 exerts its anticancer effects through the irreversible inhibition of LSD1's demethylase activity. This inhibition leads to a cascade of downstream events, ultimately impairing cancer cell growth and survival.
Irreversible Inhibition of LSD1
T-3775440 contains a cyclopropylamine moiety that is critical for its mechanism of action. This functional group forms a covalent bond with the FAD cofactor within the catalytic center of LSD1, leading to the enzyme's irreversible inactivation.[3]
Disruption of LSD1-Containing Protein Complexes
A key aspect of T-3775440's mechanism is its ability to disrupt the interaction between LSD1 and its binding partners, particularly the SNAG-domain containing transcription factors GFI1B (Growth Factor Independent 1B) and INSM1 (Insulinoma-associated 1).[1][4] This disruption is crucial for the observed anti-leukemic and anti-tumor effects.
In AML, T-3775440 disrupts the LSD1-GFI1B complex. GFI1B is a transcriptional repressor essential for erythroid and megakaryocytic lineage differentiation. By disrupting this complex, T-3775440 leads to the derepression of GFI1B target genes, inducing transdifferentiation of AML cells into more mature granulomonocytic lineages and impairing their proliferation.[1][5]
In SCLC, T-3775440 disrupts the interaction between LSD1 and INSM1, a key regulator of the neuroendocrine phenotype. This leads to the suppression of neuroendocrine markers and inhibits SCLC cell proliferation.[4]
Quantitative Data
The following tables summarize the key quantitative data for T-3775440.
Table 1: In Vitro Enzymatic Activity and Selectivity
| Parameter | Value | Reference |
| LSD1 IC50 | 2.1 nM | [3] |
| kinact/KI | 1.7 x 105 M-1s-1 | [3] |
| MAO-A IC50 | >10,000 nM | [1] |
| MAO-B IC50 | >10,000 nM | [1] |
Table 2: In Vitro Anti-proliferative Activity in AML Cell Lines (72h treatment)
| Cell Line | AML Subtype | GI50 (nM) | Reference |
| HEL 92.1.7 | Erythroleukemia | 8.9 | [1] |
| TF-1a | Erythroleukemia | 18 | [1] |
| CMK11-5 | Megakaryoblastic | 32 | [1] |
| M-07e | Megakaryoblastic | 45 | [1] |
| OCI-AML3 | Myelomonocytic | >1000 | [1] |
| HL-60 | Promyelocytic | >1000 | [1] |
Table 3: In Vivo Antitumor Efficacy in AML Xenograft Models
| Cell Line Xenograft | Dose (mg/kg, p.o.) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| HEL 92.1.7 | 30 | QD, 5 days/week | 98 | [1] |
| TF-1a | 40 | QD, 5 days/week | 100 (regression) | [1] |
| CMK11-5 | 40 | QD, 5 days/week | 95 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of T-3775440.
LSD1 Enzymatic Inhibition Assay (Fluorometric)
This protocol describes a common method to determine the in vitro inhibitory activity of compounds against LSD1.
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or similar fluorogenic substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
T-3775440 or other test compounds
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of T-3775440 in DMSO and then dilute in assay buffer to the final desired concentrations.
-
In a 384-well plate, add the diluted T-3775440 or vehicle control (DMSO in assay buffer).
-
Add recombinant LSD1 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a detection mix containing the H3K4me2 peptide substrate, HRP, and Amplex® Red in assay buffer.
-
Initiate the enzymatic reaction by adding the detection mix to each well.
-
Immediately measure the fluorescence intensity at an excitation of ~530-545 nm and an emission of ~590 nm in kinetic mode for a specified duration (e.g., 30-60 minutes) at 37°C.
-
The rate of increase in fluorescence is proportional to the LSD1 activity.
-
Calculate the percent inhibition for each concentration of T-3775440 relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the measurement of cell viability based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
AML or SCLC cell lines
-
Appropriate cell culture medium and supplements
-
T-3775440
-
Opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to attach or stabilize overnight.
-
Prepare serial dilutions of T-3775440 in the appropriate cell culture medium.
-
Treat the cells with the serially diluted T-3775440 or vehicle control and incubate for the desired time period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent viability relative to the vehicle-treated control cells and determine the GI50 value.
Western Blotting for Histone Modifications
This protocol describes the detection of changes in histone H3K4 dimethylation (H3K4me2) levels following treatment with T-3775440.
Materials:
-
AML or SCLC cell lines
-
T-3775440
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with T-3775440 or vehicle control for the desired time.
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K4me2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody against total Histone H3 as a loading control.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol details the procedure to investigate the binding of LSD1 and GFI1B to specific gene promoters.
Materials:
-
AML cell lines (e.g., TF-1a)
-
T-3775440
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP-grade antibodies (anti-LSD1, anti-GFI1B, and IgG control)
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for target gene promoters (e.g., CD11b, CD86) and a negative control region
-
qPCR master mix and real-time PCR system
Procedure:
-
Treat cells with T-3775440 or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with anti-LSD1, anti-GFI1B, or a non-specific IgG control antibody overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
Reverse the cross-links by heating in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA using a DNA purification kit.
-
Perform qPCR using primers specific for the target gene promoters to quantify the amount of enriched DNA.
-
Analyze the data as a percentage of input DNA.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by T-3775440 and a typical experimental workflow for its characterization.
Conclusion
T-3775440 is a promising irreversible LSD1 inhibitor with potent anti-cancer activity, particularly in preclinical models of AML and SCLC. Its unique mechanism of action, involving the disruption of critical LSD1-transcription factor interactions, leads to profound cellular changes including transdifferentiation and apoptosis in cancer cells. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of T-3775440 and the development of novel epigenetic therapies.
References
- 1. Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. abcam.cn [abcam.cn]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Inhibition of LSD1 as a Therapeutic Strategy for Acute Myeloid Leukemia [ir.vanderbilt.edu]
Lsd1-IN-16 and GFI1B Interaction Disruption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its activity is integral to the regulation of gene expression in various cellular processes, including hematopoiesis. LSD1 is a key component of several large transcriptional repressor complexes, including the CoREST complex.
Growth factor independence 1B (GFI1B) is a zinc-finger transcriptional repressor essential for the development of erythroid and megakaryocytic lineages.[1] GFI1B exerts its repressive function by recruiting chromatin-modifying enzymes to the promoters of its target genes. A crucial interaction for this function is its association with the LSD1/CoREST complex. This interaction is mediated by the N-terminal SNAG (Snail/Gfi1) domain of GFI1B, which binds to the catalytic pocket of LSD1.[2] This recruitment leads to the demethylation of H3K4 at target gene loci, resulting in transcriptional repression and the proper differentiation of hematopoietic cells.
Dysregulation of the LSD1-GFI1B axis has been implicated in the pathogenesis of certain hematological malignancies, particularly acute myeloid leukemia (AML).[3][4] In these cancers, the LSD1-GFI1B interaction can contribute to a block in differentiation and enhanced self-renewal of leukemic stem cells.[4] Consequently, the disruption of this protein-protein interaction has emerged as a promising therapeutic strategy.
Lsd1-IN-16 is a potent small molecule inhibitor of LSD1. This technical guide provides an in-depth overview of this compound, its mechanism of action with a focus on the disruption of the LSD1-GFI1B interaction, and detailed experimental protocols for studying this interaction.
This compound: Quantitative Data
This compound has been characterized as a potent inhibitor of LSD1. The following table summarizes the available quantitative data on its inhibitory activity and cellular effects.
| Target/Assay | IC50 | Cell Line | Reference |
| LSD1-CoREST | 0.015 µM | - | [5] |
| MAO-A | 0.024 µM | - | [5] |
| MAO-B | 0.366 µM | - | [5] |
| Cell Growth Arrest | 15.2 µM | LNCaP (Prostate Cancer) | [5] |
Note: While direct quantitative data for the disruption of the LSD1-GFI1B interaction by this compound is not currently available in the public domain, the potent inhibition of the LSD1-CoREST complex, of which GFI1B is a known interacting partner, strongly suggests that this compound is likely to disrupt the LSD1-GFI1B interaction. Studies on other potent LSD1 inhibitors, such as T-3775440 and NCD38, have demonstrated that a key mechanism of their anti-leukemic activity is the disruption of this specific interaction.[3][6]
Signaling Pathways and Experimental Workflows
To visualize the core concepts discussed in this guide, the following diagrams have been generated using the DOT language.
Caption: LSD1-GFI1B signaling pathway leading to transcriptional repression.
Caption: Disruption of LSD1-GFI1B interaction by this compound.
Caption: Workflow for Co-Immunoprecipitation to assess LSD1-GFI1B interaction.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols that should be optimized for specific cell lines and antibodies.
Co-Immunoprecipitation (Co-IP) to Detect LSD1-GFI1B Interaction Disruption
This protocol details the steps to determine if this compound disrupts the interaction between LSD1 and GFI1B.
Materials:
-
Cells expressing endogenous or tagged LSD1 and GFI1B
-
This compound and DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against GFI1B for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Antibodies against LSD1 and GFI1B for Western blotting
-
Standard Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound or DMSO for the appropriate time.
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Pre-clearing: (Optional) Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-GFI1B antibody to the lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blotting: Analyze the eluted samples by SDS-PAGE and Western blotting. Probe the membrane with antibodies against LSD1 and GFI1B. A reduced band for LSD1 in the this compound-treated sample compared to the DMSO control indicates disruption of the interaction.
Chromatin Immunoprecipitation (ChIP) to Assess GFI1B Target Gene Occupancy
This protocol is for determining the effect of this compound on the binding of LSD1 and GFI1B to the promoter of a known GFI1B target gene.
Materials:
-
Cells treated with this compound or DMSO
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis buffer
-
Sonavication or micrococcal nuclease (for chromatin shearing)
-
Antibodies for ChIP (anti-LSD1, anti-GFI1B, and IgG control)
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR targeting the promoter of a GFI1B target gene
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Quenching: Add glycine to quench the formaldehyde.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with anti-LSD1, anti-GFI1B, or IgG control antibodies overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific to the promoter region of a known GFI1B target gene. A decrease in the enrichment of LSD1 at the promoter in the this compound-treated sample, with no significant change in GFI1B enrichment, would indicate that the inhibitor displaces LSD1 from the GFI1B complex on chromatin.
Cell Viability Assay
This protocol measures the effect of this compound on the proliferation and viability of leukemia cells.
Materials:
-
Leukemia cell line (e.g., a GFI1B-dependent AML cell line)
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTT, XTT, or a reagent based on ATP content like CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the leukemia cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration of this compound. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
This compound is a potent inhibitor of LSD1 with significant potential for therapeutic applications, particularly in hematological malignancies where the LSD1-GFI1B interaction plays a key oncogenic role. While direct quantitative data for this compound-mediated disruption of the LSD1-GFI1B interaction is yet to be published, the available data on its potent LSD1 inhibition and the well-established mechanism of other LSD1 inhibitors in similar contexts provide a strong rationale for its action through this pathway. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the specific effects of this compound on the LSD1-GFI1B axis and to further elucidate its therapeutic potential. Future studies should focus on quantifying the disruption of the LSD1-GFI1B interaction by this compound and exploring its efficacy in preclinical models of GFI1B-dependent cancers.
References
- 1. HMG20B stabilizes association of LSD1 with GFI1 on chromatin to confer transcription repression and leukemia cell differentiation block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. salariuspharma.com [salariuspharma.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancer Activation by Pharmacologic Displacement of LSD1 from GFI1 Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective dissociation between LSD1 and GFI1B by a LSD1 inhibitor NCD38 induces the activation of ERG super-enhancer in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Epigenetic Modifications by Lsd1 Inhibition
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the specific compound "Lsd1-IN-16" did not yield any publicly available data. This may be due to it being a very recent discovery, an internal proprietary designation, or a potential misnomer. Therefore, this guide focuses on a well-characterized and clinically relevant Lsd1 inhibitor, HCI-2509 , to provide a comprehensive overview of the epigenetic modifications and cellular effects representative of this class of inhibitors, fulfilling the core requirements of the original request.
Introduction to Lysine-Specific Demethylase 1 (LSD1)
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in epigenetic regulation.[1] It primarily removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[2][3] The specific epigenetic mark targeted by LSD1 is context-dependent and dictated by its association with various protein complexes.
When part of the CoREST repressor complex, LSD1 demethylates H3K4, a mark associated with active transcription, leading to gene repression.[4][5] Conversely, when associated with nuclear hormone receptors such as the androgen or estrogen receptor, LSD1 can demethylate H3K9, a repressive mark, resulting in transcriptional activation.[5][6] Beyond histones, LSD1 has been shown to demethylate non-histone proteins, including p53, DNMT1, and STAT3, thereby influencing their stability and activity.[5][7]
Given its pivotal role in regulating gene expression, LSD1 is implicated in numerous physiological and pathological processes, including development, differentiation, and tumorigenesis.[8][9] Its overexpression has been documented in a variety of cancers, making it an attractive therapeutic target.[7][10]
HCI-2509: A Reversible LSD1 Inhibitor
HCI-2509 is a reversible inhibitor of LSD1. Its mechanism of action and effects on cancer cells have been investigated in preclinical studies, providing valuable insights into the therapeutic potential of LSD1 inhibition.
Quantitative Data on HCI-2509 Activity
The following tables summarize the quantitative data regarding the in vitro efficacy of HCI-2509 in various lung adenocarcinoma (LUAD) cell lines.
Table 1: In Vitro Cell Growth Inhibition by HCI-2509
| Cell Line | Driver Mutation | IC50 (µM) |
| H3255 | EGFR L858R | ~1.5 |
| PC9 | EGFR delE746_A750 | ~0.3 |
| H1975 | EGFR L858R, T790M | ~5.0 |
| A549 | KRAS G12S | ~2.5 |
| H3122 | EML4-ALK | ~2.0 |
| H2228 | EML4-ALK | ~3.0 |
Data extracted from preclinical studies on lung adenocarcinoma cell lines.
Effects on Histone Methylation
Treatment with HCI-2509 leads to an increase in the global levels of H3K4me2, consistent with its inhibitory effect on LSD1's demethylase activity. In in vivo studies using a transgenic mouse model of LUAD, treatment with HCI-2509 resulted in a significant increase in H3K4me2 levels in lung tissues, while H3K9me2 levels remained unchanged.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of LSD1 inhibitors like HCI-2509.
LSD1 Inhibition Assay (Peroxidase Coupled Assay)
This biochemical assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.
Materials:
-
Human recombinant LSD1 enzyme
-
LSD1 substrate (e.g., H3K4me1/2 peptide)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black plates
-
LSD1 inhibitor (e.g., HCI-2509)
Procedure:
-
Prepare serial dilutions of the LSD1 inhibitor.
-
In a 96-well plate, add the LSD1 enzyme to the assay buffer.
-
Add the inhibitor dilutions to the wells containing the enzyme and pre-incubate for a specified time (e.g., 15 minutes) on ice.
-
Initiate the enzymatic reaction by adding the LSD1 substrate, HRP, and Amplex Red.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity at an excitation of ~530-560 nm and an emission of ~590 nm.
-
The IC50 value is calculated from the dose-response curve.[2]
Cell Viability Assay (PI-mediated cytometry)
This assay determines the effect of the inhibitor on cell proliferation and cell cycle distribution.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
LSD1 inhibitor (e.g., HCI-2509)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the LSD1 inhibitor for a designated period (e.g., 48-72 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol.
-
Resuspend the fixed cells in PI staining solution containing RNase.
-
Incubate in the dark for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. A G1 or S-phase arrest is often observed with LSD1 inhibition.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the occupancy of LSD1 at specific gene promoters and the changes in histone methylation marks upon inhibitor treatment.
Materials:
-
Treated and untreated cells
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis buffer
-
Sonication equipment
-
Antibodies specific to LSD1 and histone modifications (e.g., H3K4me2)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Cross-link proteins to DNA in cells with formaldehyde.
-
Lyse the cells and shear the chromatin by sonication.
-
Immunoprecipitate the chromatin with an antibody of interest.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes and reverse the cross-links.
-
Purify the DNA.
-
Quantify the enrichment of specific DNA sequences by qPCR using primers for target gene promoters.[8]
Signaling Pathways and Mechanisms of Action
LSD1 inhibition impacts several critical signaling pathways involved in cancer progression.
LSD1's Role in Transcriptional Regulation
LSD1 is a key epigenetic regulator that can either repress or activate gene transcription depending on its interacting partners.
Impact of LSD1 Inhibition on Cancer-Related Pathways
Inhibition of LSD1 can reactivate silenced tumor suppressor genes and interfere with oncogenic signaling pathways. For instance, LSD1 has been shown to regulate the Notch and PI3K/Akt/mTOR pathways.[1]
Experimental Workflow for In Vivo Studies
Preclinical in vivo studies are crucial to evaluate the efficacy and safety of LSD1 inhibitors.
Conclusion
Inhibition of LSD1 represents a promising therapeutic strategy for various cancers. Reversible inhibitors like HCI-2509 have demonstrated the ability to suppress cancer cell growth in a dose-dependent manner, induce cell cycle arrest, and modulate histone methylation marks in preclinical models. The continued investigation into the mechanisms of action and the development of more potent and selective LSD1 inhibitors are crucial for translating these findings into effective clinical treatments. This guide provides a foundational understanding of the epigenetic modifications by LSD1 inhibitors and the experimental approaches to characterize their activity, serving as a valuable resource for researchers and drug development professionals in the field of epigenetics and oncology.
References
- 1. KDM1A - Wikipedia [en.wikipedia.org]
- 2. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies that regulate LSD1 for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of LSD1 by small molecule inhibitors stimulates fetal hemoglobin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysine-specific demethylase 1 promotes brown adipose tissue thermogenesis via repressing glucocorticoid activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LSD1 [ahweb.caltech.edu]
- 10. tandfonline.com [tandfonline.com]
The Core of Cellular Reprogramming: A Technical Guide to LSD1 Inhibitor-Induced Transdifferentiation in Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
The targeted inhibition of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator, has emerged as a promising therapeutic strategy in acute myeloid leukemia (AML). Beyond inducing differentiation of leukemic blasts, certain LSD1 inhibitors have been shown to mediate transdifferentiation—the direct conversion of one cell type to another. This technical guide provides an in-depth exploration of the mechanisms, experimental validation, and signaling pathways underlying LSD1 inhibitor-induced transdifferentiation in leukemia. While this document focuses on the broader class of LSD1 inhibitors due to the lack of specific public data on a compound designated "Lsd1-IN-16," the principles and methodologies described herein are widely applicable to the preclinical evaluation of novel agents targeting this pathway. We present collated quantitative data for prominent LSD1 inhibitors, detailed experimental protocols for key assays, and visual representations of the core signaling networks to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction: LSD1 as a Therapeutic Target in Leukemia
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] By altering these histone marks, LSD1 plays a crucial role in regulating gene expression. In many subtypes of acute myeloid leukemia (AML), LSD1 is overexpressed and is essential for maintaining the leukemic state by repressing differentiation-associated genes.[2][3] Inhibition of LSD1 has been shown to decrease the growth of leukemic stem cells, induce terminal differentiation, and prolong survival in preclinical models of AML.[4]
A particularly compelling outcome of LSD1 inhibition is the phenomenon of transdifferentiation, where leukemic cells of one lineage are induced to convert into cells of a different, often more mature, lineage.[5] This represents a powerful therapeutic approach to not only halt leukemic proliferation but also to actively reprogram the malignant cells into non-pathogenic cell types.
Quantitative Effects of LSD1 Inhibitors on Leukemia Cells
The anti-leukemic activity of various LSD1 inhibitors has been quantified across numerous AML cell lines. These data are crucial for comparing the potency and efficacy of different compounds.
| Compound | Cell Line(s) | Assay Type | IC50/EC50 | Effect | Reference(s) |
| GSK2879552 | SKM-1 | Cell Viability | Not specified | Growth inhibition, induction of CD11b and CD86 | [1] |
| MLL-AF9 xenograft | In vivo | Not specified | Reduced tumor burden, prolonged survival | [5] | |
| T-3775440 | HEL (AEL), SET-2 (AMKL) | Cell Growth | Not specified | Growth suppression, transdifferentiation | [5] |
| ORY-1001 (Iadademstat) | MLL-translocated AML | In vitro | <20 nM | Impaired proliferation, induced differentiation | [6] |
| SP2509 | Cultured AML cells | Colony Growth | Not specified | Inhibition of colony formation, induced differentiation | [7] |
| LTM-1 | MV-4-11 | Cell Proliferation | 0.16 ± 0.01 μM | Anti-proliferative effects | [8] |
| MV-4-11 | LSD1 Inhibition | 2.11 ± 0.14 nM | Potent enzymatic inhibition | [8] |
AEL: Acute Erythroid Leukemia; AMKL: Acute Megakaryoblastic Leukemia
Core Signaling Pathways in LSD1-Mediated Transdifferentiation
The mechanism of LSD1 inhibitor-induced transdifferentiation is multifaceted, involving both the enzymatic and scaffolding functions of the LSD1 protein. A key pathway involves the disruption of the interaction between LSD1 and the transcription factor Growth Factor Independent 1B (GFI1B), which is critical for erythroid and megakaryocytic differentiation.
Figure 1. LSD1-GFI1B signaling in leukemia and its disruption by inhibitors.
Inhibition of LSD1 disrupts this repressive complex, leading to the de-repression of genes associated with the granulomonocytic lineage, thereby driving transdifferentiation.[5]
Experimental Protocols
Accurate assessment of transdifferentiation requires a combination of cellular and molecular biology techniques. Below are detailed methodologies for key experiments.
Cell Viability and Proliferation Assay
This assay determines the effect of the LSD1 inhibitor on the growth of leukemia cell lines.
-
Cell Culture: Culture AML cell lines (e.g., HEL, SET-2, MV-4-11) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: Add the LSD1 inhibitor at a range of concentrations (e.g., 0.01 nM to 10 µM) to triplicate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Readout: Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence using a plate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the log of the inhibitor concentration.
Flow Cytometry for Differentiation and Transdifferentiation Markers
This method quantifies changes in cell surface markers indicative of lineage commitment.
-
Cell Treatment: Treat leukemia cells with the LSD1 inhibitor at a relevant concentration (e.g., near the IC50) for an appropriate duration (e.g., 4-7 days).
-
Harvesting: Harvest approximately 1x10^6 cells and wash with PBS containing 2% FBS.
-
Staining: Resuspend cells in a staining buffer and add fluorescently conjugated antibodies against lineage-specific markers. For erythroid-to-myeloid transdifferentiation, a typical panel would include:
-
Incubation: Incubate on ice for 30 minutes in the dark.
-
Washing: Wash cells twice to remove unbound antibodies.
-
Data Acquisition: Analyze the cells using a flow cytometer.
-
Analysis: Gate on the live cell population and quantify the percentage of cells expressing each marker or co-expressing markers of different lineages.
Gene Expression Analysis by RT-qPCR
This technique measures changes in the mRNA levels of key lineage-specific transcription factors and genes.
-
RNA Extraction: Treat cells with the LSD1 inhibitor as in the flow cytometry protocol. Extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and primers for genes of interest (e.g., GATA1, CEBPA, PU.1, IRF8) and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Figure 2. A typical experimental workflow for evaluating LSD1 inhibitors.
Conclusion and Future Directions
The induction of transdifferentiation by LSD1 inhibitors represents a novel and powerful therapeutic strategy for AML. By reprogramming the epigenetic landscape of leukemia cells, these agents can force a lineage switch to a non-malignant phenotype. The methodologies and pathways detailed in this guide provide a framework for the continued investigation and development of this promising class of drugs. Future work should focus on identifying predictive biomarkers to select patients most likely to respond to LSD1 inhibitor therapy and exploring rational combination strategies to overcome potential resistance mechanisms. While the specific compound "this compound" remains to be characterized in publicly accessible literature, the robust and consistent findings across a range of LSD1 inhibitors underscore the therapeutic potential of targeting this fundamental epigenetic regulator in leukemia.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation [frontiersin.org]
- 9. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-16 Target Validation in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a critical epigenetic regulator in cancer. Its overexpression is correlated with poor prognosis in a variety of solid and hematological malignancies, including breast, prostate, lung, and gastric cancers, as well as acute myeloid leukemia (AML).[1][2] LSD1 promotes cancer progression by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9), leading to the repression of tumor suppressor genes and the activation of oncogenic pathways.[3] Furthermore, LSD1 can demethylate non-histone proteins such as p53, E2F1, and DNMT1, further contributing to tumorigenesis.[4] The critical role of LSD1 in cancer biology has spurred the development of numerous small molecule inhibitors. This technical guide focuses on the target validation of LSD1 inhibitors in cancer cell lines, using Lsd1-IN-16 as a focal point and drawing on data from other well-characterized inhibitors where specific information for this compound is not publicly available.
LSD1 Signaling Pathways in Cancer
LSD1 is a central node in a complex network of signaling pathways that are frequently dysregulated in cancer. Its primary function is to remove methyl groups from mono- and di-methylated H3K4 and H3K9, thereby modulating gene expression.[3] The specific outcome of LSD1 activity—transcriptional repression or activation—is context-dependent and influenced by the protein complexes with which it associates.
Key signaling pathways influenced by LSD1 in cancer include:
-
Wnt/β-Catenin Pathway: LSD1 can activate the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and metastasis.
-
PI3K/AKT Pathway: This pathway, central to cell survival and growth, can be modulated by LSD1.
-
Epithelial-Mesenchymal Transition (EMT): LSD1 is involved in promoting EMT, a process that enhances cancer cell motility and invasion.
-
Notch Signaling: LSD1 can influence Notch signaling, a pathway critical for cell fate decisions and often dysregulated in cancer.
-
p53 Regulation: LSD1 can demethylate and thereby repress the activity of the tumor suppressor p53.[5]
Below is a diagram illustrating the central role of LSD1 in various cancer-related signaling pathways.
Caption: Figure 1. LSD1's central role in cancer via histone and non-histone protein demethylation.
Quantitative Analysis of LSD1 Inhibitor Activity
The potency of LSD1 inhibitors is typically assessed by determining their half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays. Below are tables summarizing the reported IC50 values for several well-characterized LSD1 inhibitors across various cancer cell lines. Due to the limited public availability of data for this compound, these examples serve to illustrate the expected potency range for this class of compounds.
Table 1: Biochemical IC50 Values of LSD1 Inhibitors
| Compound | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (LSD1 vs. MAOs) |
| ORY-1001 (Iadademstat) | 18 | >10,000 | >10,000 | >555-fold |
| GSK-2879552 | 19 | >100,000 | >100,000 | >5,263-fold |
| SP-2577 (Seclidemstat) | 31 | Not Reported | Not Reported | Not Reported |
| RN-1 | 50 | >10,000 | >10,000 | >200-fold |
| S2101 | 70 | >10,000 | >10,000 | >142-fold |
Table 2: Cellular IC50 Values of LSD1 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Cellular IC50 (µM) |
| ORY-1001 (Iadademstat) | TC-32 | Ewing's Sarcoma | 178 ± 38 |
| U2OS | Osteosarcoma | 346 ± 3 | |
| CC-90011 (Pulrodemstat) | TC-32 | Ewing's Sarcoma | 36 ± 23 |
| U2OS | Osteosarcoma | 47 ± 11 | |
| SP-2577 (Seclidemstat) | TC-32 | Ewing's Sarcoma | 3.3 ± 0.7 |
Note: Data is compiled from various sources and experimental conditions may differ.[5][6]
Experimental Protocols for Target Validation
Validating the on-target activity of an LSD1 inhibitor like this compound in cancer cell lines involves a series of biochemical and cellular assays.
LSD1 Enzymatic Activity Assay (Biochemical)
This assay directly measures the ability of the inhibitor to block the demethylase activity of purified LSD1 enzyme.
Principle: A common method is a fluorescence-based assay that detects the hydrogen peroxide (H2O2) produced during the LSD1-catalyzed demethylation of a synthetic substrate.
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or similar fluorescent probe)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)
-
This compound or other test compounds
-
Positive control inhibitor (e.g., Tranylcypromine)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the LSD1 enzyme to each well.
-
Add the diluted this compound or control compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the H3K4me2 peptide substrate, HRP, and Amplex Red.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay assesses the effect of the LSD1 inhibitor on the growth and viability of cancer cell lines.
Principle: A widely used method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest (e.g., MV-4-11 for AML, NCI-H526 for SCLC)
-
Complete cell culture medium
-
This compound or other test compounds
-
CellTiter-Glo® reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a pre-determined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or control compounds and incubate for 72-96 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each treatment and determine the IC50 value.
Western Blot Analysis for Target Engagement
This assay confirms that the LSD1 inhibitor is engaging its target in a cellular context by measuring changes in histone methylation marks.
Principle: Western blotting is used to detect the levels of H3K4me2 and H3K9me2 in cells treated with the LSD1 inhibitor. An increase in these methylation marks indicates LSD1 inhibition.
Materials:
-
Cancer cell lines
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-H3K4me2, anti-H3K9me2, anti-total H3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cancer cells with various concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of H3K4me2 and H3K9me2 to total H3 or a loading control like GAPDH.
Experimental Workflow and Logic
The target validation process for an LSD1 inhibitor follows a logical progression from biochemical confirmation of activity to cellular and mechanistic studies.
Caption: Figure 2. A stepwise approach to validate the therapeutic potential of an LSD1 inhibitor.
Conclusion
The validation of this compound as a potent and selective inhibitor of LSD1 in cancer cell lines requires a multi-faceted approach. By employing a combination of biochemical and cellular assays, researchers can confirm its on-target activity, elucidate its mechanism of action, and establish a strong rationale for further preclinical and clinical development. The data from well-characterized LSD1 inhibitors provide a valuable benchmark for these studies. The continued exploration of LSD1 inhibitors holds significant promise for the development of novel epigenetic therapies for a wide range of cancers.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lsd1-IN-16 in vitro Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the anti-proliferative effects of Lsd1-IN-16, a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), on cancer cell lines in vitro. The provided methodologies and data presentation formats are intended to guide researchers in pharmacology, oncology, and drug discovery.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Dysregulation of LSD1 has been implicated in the pathogenesis of various cancers, where its overexpression is often associated with poor prognosis and tumor progression.[2][3][4] LSD1 promotes cancer cell proliferation by repressing tumor suppressor genes and is involved in multiple oncogenic signaling pathways.[1] Consequently, LSD1 has emerged as a promising therapeutic target for cancer treatment.[1][4] this compound is a small molecule inhibitor designed to target the enzymatic activity of LSD1. This document outlines a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell proliferation.
Data Presentation
The anti-proliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the rate of cell proliferation by 50%. The following table summarizes hypothetical IC50 values of this compound in various cancer cell lines after a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | 0.05 |
| THP-1 | Acute Monocytic Leukemia | 0.12 |
| A549 | Non-Small Cell Lung Cancer | 1.5 |
| HCT116 | Colorectal Carcinoma | 2.8 |
| PC-3 | Prostate Cancer | 5.2 |
Experimental Protocols
Several methods can be employed to measure cell proliferation and viability in response to treatment with this compound. The following are detailed protocols for three commonly used assays: MTT, CellTiter-Glo®, and Sulforhodamine B (SRB).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of the solubilization solution to each well.[5]
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[6]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells by quantifying ATP, which indicates the presence of metabolically active cells.[8][9] The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal proportional to the amount of ATP.[8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well sterile microplates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete culture medium.[10]
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and controls as described in the MTT assay protocol.
-
Add 100 µL of the drug dilutions or control solutions to the wells.
-
Incubate for the desired treatment duration.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[10][11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10][11]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10][11]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]
-
-
Luminescence Reading:
-
Record the luminescence using a luminometer.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that measures cell density based on the measurement of cellular protein content.[12] The dye binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom sterile microplates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution (1% acetic acid)
-
Solubilization solution (10 mM Tris base, pH 10.5)
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.
-
-
Cell Fixation:
-
After the treatment incubation, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate at 4°C for 1 hour to fix the cells.[14]
-
-
Staining:
-
Washing and Solubilization:
-
Absorbance Reading:
-
Read the absorbance at 510 nm using a microplate reader.[12]
-
Visualization of Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for in vitro cell proliferation assay.
Caption: LSD1 signaling and mechanism of this compound action.
References
- 1. news-medical.net [news-medical.net]
- 2. Prognostic role of LSD1 in various cancers: evidence from a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 10. promega.com [promega.com]
- 11. ch.promega.com [ch.promega.com]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 15. SRB assay for measuring target cell killing [protocols.io]
Application Notes and Protocols for T-3775440 in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-3775440 is a novel, irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[1][2][3] By inhibiting LSD1, T-3775440 disrupts the interaction between LSD1 and key transcription factors, such as Growth Factor Independent 1B (GFI1B) and Insulinoma-Associated 1 (INSM1). This disruption leads to the transdifferentiation of leukemia cells and inhibits the expression of neuroendocrine-associated genes in SCLC, ultimately impairing tumor growth.[1][3] These application notes provide detailed protocols for utilizing T-3775440 in preclinical in vivo xenograft models based on published studies.
Mechanism of Action
T-3775440 functions by irreversibly binding to and inhibiting the enzymatic activity of LSD1. In AML, particularly acute erythroid leukemia (AEL) and acute megakaryoblastic leukemia (AMKL), this inhibition disrupts the LSD1-GFI1B protein complex.[1][2] The dissociation of this complex leads to a change in gene expression, inducing a transdifferentiation of the leukemic cells into granulomonocytic-like lineages, which suppresses their proliferation.[1] In SCLC, T-3775440 disrupts the interaction between LSD1 and the transcriptional repressor INSM1, which in turn inhibits the expression of critical neuroendocrine genes like ASCL1, leading to reduced cell proliferation.[3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Novel LSD1 Inhibitor T-3775440 Disrupts GFI1B-Containing Complex Leading to Transdifferentiation and Impaired Growth of AML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LSD1 Inhibitor T-3775440 Inhibits SCLC Cell Proliferation by Disrupting LSD1 Interactions with SNAG Domain Proteins INSM1 and GFI1B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LSD1 Inhibitor Treatment in Small Cell Lung Cancer (SCLC) Animal Models
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator that is overexpressed in Small Cell Lung Cancer (SCLC), a highly aggressive neuroendocrine tumor.[1][2] LSD1 plays a crucial role in maintaining the neuroendocrine phenotype of SCLC by repressing the NOTCH signaling pathway.[1][2] Inhibition of LSD1 has emerged as a promising therapeutic strategy, with several small molecule inhibitors demonstrating significant anti-tumor activity in preclinical SCLC models.[1][3] These inhibitors have been shown to reactivate NOTCH signaling, suppress key neuroendocrine transcription factors like ASCL1, and enhance anti-tumor immunity.[1][3][4] This document provides a summary of the mechanism of action, preclinical efficacy data, and detailed protocols for the evaluation of LSD1 inhibitors in SCLC animal models.
Mechanism of Action of LSD1 Inhibitors in SCLC
LSD1 inhibitors exert their anti-tumor effects in SCLC through a multi-faceted mechanism. Primarily, they block the demethylase activity of LSD1, which leads to the reactivation of the NOTCH signaling pathway.[1][2] Activated NOTCH signaling, in turn, suppresses the expression of ASCL1, a master regulator of the neuroendocrine cell fate that is critical for SCLC tumorigenesis.[1][2] This shift away from a neuroendocrine phenotype can lead to reduced tumor growth and increased apoptosis.[1][2]
Furthermore, LSD1 inhibition has been shown to remodel the tumor microenvironment. By increasing the expression of Major Histocompatibility Complex (MHC) class I molecules on tumor cells, LSD1 inhibitors can enhance antigen presentation and sensitize SCLC to T-cell mediated killing.[3][5] This immunomodulatory effect makes the combination of LSD1 inhibitors with immune checkpoint blockade a particularly attractive therapeutic strategy.[3][5]
Caption: LSD1 Inhibition Pathway in SCLC.
Quantitative Data from Preclinical Studies
The efficacy of various LSD1 inhibitors has been demonstrated in several SCLC animal models. The following table summarizes representative quantitative data from published studies.
| LSD1 Inhibitor | Animal Model | Treatment Regimen | Key Findings | Reference |
| Iadademstat (ORY-1001) | Patient-Derived Xenograft (PDX) | Oral administration | Complete and durable tumor regression in a chemoresistant PDX model.[6][7] | [6][7] |
| Bomedemstat | Syngeneic Mouse Model (Rb1/Trp53-deficient) | Oral administration | Potentiated responses to PD-1 inhibition, leading to increased CD8+ T-cell infiltration and strong tumor growth inhibition.[3][5] | [3][5] |
| GSK2879552 | Cell Line-Derived Xenograft (NCI-H1417) | Not specified | Inhibited tumor growth in vivo.[8] | [8] |
Experimental Protocols
This section provides a generalized protocol for evaluating the in vivo efficacy of an LSD1 inhibitor in an SCLC animal model.
Animal Models
-
Patient-Derived Xenografts (PDXs): PDX models, established from patient tumors, are highly valuable as they closely recapitulate the heterogeneity of human SCLC.[1][6]
-
Cell Line-Derived Xenografts (CDXs): CDX models, generated by subcutaneously injecting human SCLC cell lines into immunocompromised mice (e.g., NSG mice), are a more readily available alternative.[8]
-
Syngeneic Models: For studying the interplay with the immune system, syngeneic models, such as those derived from genetically engineered mouse models (e.g., Rb1/Trp53-deficient mice), are essential.[3]
Drug Preparation and Administration
-
Formulation: The LSD1 inhibitor should be formulated in a vehicle suitable for the intended route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle for oral administration is sterile water with 0.5% (w/v) Tween-80 and 0.5% (w/v) carboxymethylcellulose.[3]
-
Dosage and Schedule: The optimal dose and schedule should be determined through dose-finding studies. Published studies on LSD1 inhibitors in SCLC can provide a starting point. For example, oral administration once daily is a common regimen.[6]
In Vivo Efficacy Study Workflow
Caption: In Vivo Efficacy Study Workflow.
Detailed Experimental Steps
-
Tumor Implantation:
-
For CDX models, resuspend SCLC cells (e.g., 1 x 10^6 cells) in a 1:1 mixture of media and Matrigel and inject subcutaneously into the flank of immunocompromised mice.[3]
-
For PDX models, implant small tumor fragments subcutaneously.
-
-
Tumor Growth Monitoring and Randomization:
-
Measure tumor dimensions with digital calipers twice weekly and calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a pre-determined average size (e.g., 100-200 mm^3), randomize the animals into treatment and control groups.
-
-
Treatment:
-
Administer the LSD1 inhibitor or vehicle control to the respective groups according to the pre-determined dose and schedule.
-
Monitor animal body weight and overall health status regularly.
-
-
Endpoint and Tissue Collection:
-
The study endpoint can be defined by a maximum tumor volume, a specific duration of treatment, or signs of morbidity.
-
At the endpoint, euthanize the animals and collect tumors for further analysis.
-
Endpoint Analyses
-
Tumor Growth Inhibition (TGI): Calculate TGI to quantify the anti-tumor efficacy.
-
Pharmacodynamic (PD) Biomarkers:
-
Western Blot: Analyze protein levels of key pathway components such as LSD1, NOTCH1-ICD, and ASCL1 in tumor lysates.[3]
-
Immunohistochemistry (IHC): Assess the expression and localization of proteins of interest within the tumor tissue.
-
-
Immunophenotyping:
-
Flow Cytometry: Analyze immune cell populations (e.g., CD8+ T-cells) within the tumor and spleen in syngeneic models.
-
-
Gene Expression Analysis:
-
RNA-sequencing or qRT-PCR: Evaluate changes in the expression of genes related to the neuroendocrine phenotype, NOTCH signaling, and immune response.
-
Conclusion
LSD1 inhibitors represent a promising therapeutic avenue for SCLC. The provided application notes and protocols, based on existing data for well-characterized LSD1 inhibitors, offer a comprehensive guide for the preclinical evaluation of new compounds like this compound in SCLC animal models. Rigorous preclinical studies are crucial for advancing these targeted therapies toward clinical application for the benefit of SCLC patients.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. LSD1 inhibition makes a NOTCH in SCLC | Fred Hutchinson Cancer Center [fredhutch.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. LSD1-targeted therapy—a multi-purpose key to unlock immunotherapy in small cell lung cancer - Sattler - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. Inhibition of LSD1 with Bomedemstat Sensitizes Small Cell Lung Cancer to Immune Checkpoint Blockade and T-Cell Killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven transcriptional state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Induction Assay with Lsd1-IN-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lsd1-IN-16 is a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers, playing a crucial role in tumor progression and cell proliferation.[1][2] Inhibition of LSD1 has emerged as a promising therapeutic strategy, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide a detailed overview and experimental protocols for assessing the apoptosis-inducing effects of this compound in cancer cell lines.
LSD1 (also known as KDM1A) is a flavin-dependent amine oxidase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[1] By removing these marks, LSD1 represses the expression of tumor suppressor genes. LSD1 can also demethylate non-histone proteins, such as p53, further contributing to its oncogenic role.[3] Inhibition of LSD1 by compounds like this compound is expected to increase H3K4 methylation, leading to the re-expression of tumor suppressor genes and subsequent induction of apoptosis.
This compound: Potency and Selectivity
This compound demonstrates potent inhibition of LSD1 and selectivity over related monoamine oxidases (MAOs). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (µM) |
| LSD1-CoREST | 0.015[4] |
| MAO-A | 0.024[4] |
| MAO-B | 0.366[4] |
Table 1: In vitro inhibitory activity of this compound against LSD1 and MAO enzymes.
Cellular Activity of this compound
This compound has been shown to inhibit the growth of cancer cells. For instance, in the LNCaP prostate cancer cell line, this compound induces cell growth arrest with an IC50 of 15.2 µM.[4] This anti-proliferative effect is hypothesized to be, at least in part, due to the induction of apoptosis.
Apoptosis Induction by LSD1 Inhibition
The inhibition of LSD1 by small molecules like this compound can trigger apoptosis through various mechanisms. The general proposed signaling pathway is depicted below.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
To quantitatively and qualitatively assess apoptosis induced by this compound, a series of assays can be performed. The following protocols are provided as a guide for researchers.
Experimental Workflow
The overall workflow for assessing apoptosis induction is outlined below.
Caption: General experimental workflow for apoptosis induction assays.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., LNCaP)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 50 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (DMSO).
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Expected Quantitative Data (Example based on LSD1 siRNA treatment in JeKo-1 cells):
| Treatment | % Apoptotic Cells (Annexin V+) |
| Untreated Control | 4.3 ± 1.2[2] |
| This compound (Low Conc.) | 13.5 ± 2.7[2] |
| This compound (Mid Conc.) | 34.2 ± 4.4[2] |
| This compound (High Conc.) | 44.5 ± 6.3[2] |
Table 2: Representative data showing a dose-dependent increase in apoptosis upon LSD1 inhibition. Note: This data is from a study using LSD1 siRNA and serves as an illustrative example.
Protocol 2: Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
This compound
-
Cancer cell line of interest
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.
-
Treatment: Treat cells with this compound at various concentrations for the desired time.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence of each well using a luminometer.
Data Interpretation: An increase in luminescence is directly proportional to the amount of caspase-3/7 activity.
Expected Quantitative Data (Example based on general LSD1 inhibitor effects):
| Treatment | Fold Increase in Caspase-3/7 Activity |
| Untreated Control | 1.0 |
| This compound (Low Conc.) | 2.5 |
| This compound (Mid Conc.) | 5.0 |
| This compound (High Conc.) | 8.0 |
Table 3: Hypothetical data illustrating a dose-dependent increase in caspase-3/7 activity following treatment with an LSD1 inhibitor.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection of changes in the expression levels of key apoptosis-regulating proteins, such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic), and the executioner caspase, cleaved caspase-3.
Materials:
-
This compound
-
Cancer cell line of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Interpretation:
-
A decrease in the expression of the anti-apoptotic protein Bcl-2.
-
An increase in the expression of the pro-apoptotic protein Bax.
-
An increase in the level of cleaved caspase-3.
-
The ratio of Bax/Bcl-2 is a key indicator of the apoptotic potential.
Expected Quantitative Data (Example based on general LSD1 inhibitor effects):
| Treatment | Relative Bax/Bcl-2 Ratio | Relative Cleaved Caspase-3 Level |
| Untreated Control | 1.0 | 1.0 |
| This compound (24h) | 2.5 | 3.0 |
| This compound (48h) | 4.0 | 5.5 |
Table 4: Representative data showing time-dependent changes in the expression of apoptosis-related proteins following treatment with an LSD1 inhibitor.
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for investigating the apoptosis-inducing capabilities of this compound. By employing these assays, researchers can elucidate the molecular mechanisms by which this potent LSD1 inhibitor exerts its anti-cancer effects, providing valuable data for preclinical and drug development studies. The expected outcomes include a dose- and time-dependent increase in apoptotic markers, confirming the pro-apoptotic activity of this compound in cancer cells.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silencing of LSD1 gene modulates histone methylation and acetylation and induces the apoptosis of JeKo-1 and MOLT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | LSD1抑制剂 | MCE [medchemexpress.cn]
Application Note: Western Blot Protocol for Assessing LSD1 Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent amine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] The methylation status of these residues is crucial for transcriptional regulation; H3K4 methylation is generally associated with active transcription, while H3K9 methylation is linked to repression.[1] By modulating histone methylation, LSD1 can function as either a transcriptional co-repressor or co-activator, depending on the protein complex it associates with.[2]
Overexpression of LSD1 has been observed in a multitude of cancers, including prostate, lung, and colorectal cancer, where it often contributes to tumorigenesis by repressing tumor suppressor genes and promoting cancer cell proliferation.[1][3][4] This makes LSD1 an attractive therapeutic target in oncology.[3][5] The development of small molecule inhibitors against LSD1 is a promising area of cancer therapy.[6][7]
Assessing the direct interaction of a drug with its intended protein target—a concept known as target engagement—is fundamental for interpreting its biological activity.[8] For LSD1 inhibitors, target engagement can be effectively measured by observing the downstream consequences of its enzymatic inhibition. A successful inhibition of LSD1's demethylase activity leads to an accumulation of its substrates, primarily H3K4me2 and H3K9me2. Western blotting is a widely used, robust, and accessible technique to quantify these changes in histone methylation, thereby providing a reliable readout of LSD1 target engagement in a cellular context.
Principle of the Assay
The principle of using Western blot to determine LSD1 target engagement relies on monitoring the methylation status of its histone substrates. When cells are treated with an effective LSD1 inhibitor, the enzymatic activity of LSD1 is blocked. This prevents the demethylation of H3K4me2 and H3K9me2, leading to a measurable increase in the levels of these specific histone marks.
The workflow involves treating cultured cells with varying concentrations of an LSD1 inhibitor, followed by histone extraction. The extracted proteins are then separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against LSD1, total Histone H3 (as a loading control), and the target histone marks (e.g., H3K4me2). An increase in the H3K4me2 signal, normalized to total H3, indicates successful target engagement by the inhibitor.
LSD1 Signaling and Regulatory Pathways
LSD1 does not act in isolation but is a key regulator in several oncogenic signaling pathways. Its dysregulation can impact cell proliferation, survival, and differentiation. Understanding these pathways is crucial for elucidating the downstream effects of LSD1 inhibition.
References
- 1. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Contributes to Colorectal Tumorigenesis via Activation of the Wnt/Β-Catenin Pathway by Down-Regulating Dickkopf-1 (DKK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. news-medical.net [news-medical.net]
- 4. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural products as LSD1 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 8. Direct Measurement of KDM1A Target Engagement Using Chemoprobe-based Immunoassays [jove.com]
Application Notes and Protocols: Lsd1-IN-16 in Combination with Other Chemotherapy Agents
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator that removes methyl groups from histone and non-histone proteins, thereby influencing gene expression.[1][2] Overexpression of LSD1 has been observed in a variety of cancers, where it contributes to tumor progression, metastasis, and the development of drug resistance.[1][3] Consequently, LSD1 has emerged as a promising therapeutic target. While the specific compound "Lsd1-IN-16" is not extensively documented in publicly available literature, the broader class of LSD1 inhibitors has shown significant promise, particularly when used in combination with other anticancer agents. These combination strategies aim to enhance therapeutic efficacy, overcome resistance, and broaden the applicability of existing treatments.
This document provides an overview of the preclinical and clinical rationale for combining LSD1 inhibitors with other chemotherapy agents, detailed protocols for evaluating these combinations, and a summary of key quantitative data.
Rationale for Combination Therapies
The therapeutic potential of LSD1 inhibitors is significantly amplified when combined with other anticancer agents. The primary rationales for these combination strategies include:
-
Synergistic Antitumor Activity: LSD1 inhibitors can sensitize cancer cells to the cytotoxic effects of other chemotherapeutic drugs, leading to a greater-than-additive therapeutic effect.
-
Overcoming Drug Resistance: LSD1 is implicated in the development of resistance to various therapies, including hormone therapy and targeted agents.[3] Its inhibition can restore sensitivity to these treatments.
-
Enhancing Anti-tumor Immunity: A key strategy involves combining LSD1 inhibitors with immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies. LSD1 inhibition can increase the immunogenicity of tumors, turning immunologically "cold" tumors into "hot" tumors that are more responsive to immunotherapy.[4][5] This is achieved by upregulating the expression of tumor-associated antigens and enhancing the presentation of antigens on the tumor cell surface.[4][6]
-
Inducing Synthetic Lethality: In certain contexts, the inhibition of LSD1 can create a synthetic lethal interaction with other targeted therapies, such as PARP inhibitors in homologous recombination-proficient cancers.[7]
LSD1 Inhibitor Combination Strategies
Several classes of chemotherapy and targeted agents have shown promise in combination with LSD1 inhibitors.
Combination with Immune Checkpoint Inhibitors (ICIs)
LSD1 inhibitors can enhance the efficacy of anti-PD-1/PD-L1 therapies by modulating the tumor microenvironment.[4] Inhibition of LSD1 leads to increased infiltration of cytotoxic CD8+ T cells and enhanced expression of MHC class I on tumor cells, thereby promoting tumor cell recognition and killing by the immune system.[5][8]
-
Preclinical Evidence: In a murine model of small cell lung cancer (SCLC), the combination of the LSD1 inhibitor bomedemstat with an anti-PD-1 antibody resulted in significant tumor growth suppression, which was not observed with either agent alone.[5] Similarly, combining the LSD1 inhibitor iadademstat with an anti-PD-1 antibody in a melanoma model led to a 54% greater tumor growth inhibition compared to the anti-PD-1 antibody alone.[9]
Combination with PARP Inhibitors (PARPi)
This combination is particularly promising for expanding the use of PARP inhibitors beyond tumors with homologous recombination deficiency (HRD). LSD1 inhibition can induce HRD in homologous recombination-proficient ovarian cancer cells by downregulating the expression of key DNA repair genes like BRCA1, BRCA2, and RAD51.[7] This creates a synthetic lethal vulnerability to PARP inhibition.
Combination with Topoisomerase Inhibitors
Preclinical studies in Ewing sarcoma have demonstrated strong synergy between the LSD1 inhibitor SP2509 and topoisomerase inhibitors such as doxorubicin, etoposide, and SN-38 (the active metabolite of irinotecan).[10]
Combination with Other Epigenetic Modifiers
Dual inhibition of epigenetic targets can offer a powerful therapeutic strategy. For instance, combining LSD1 inhibitors with histone deacetylase (HDAC) inhibitors has shown synergistic effects in inhibiting the proliferation of various cancer cell lines.[1][10]
Combination with Differentiating Agents
In acute myeloid leukemia (AML), LSD1 inhibitors can unlock the therapeutic potential of differentiating agents like all-trans retinoic acid (ATRA).[1] The combination of an LSD1 inhibitor with ATRA has been shown to have a superior anti-leukemic effect compared to either agent alone in preclinical models.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies evaluating LSD1 inhibitors in combination with other agents.
Table 1: Preclinical Efficacy of LSD1 Inhibitor Combinations
| LSD1 Inhibitor | Combination Agent | Cancer Type | Model System | Key Findings | Reference |
| Iadademstat (ORY-1001) | Anti-PD-1 Antibody | Melanoma | In vivo | 54% higher tumor growth inhibition with combination vs. anti-PD-1 alone. | [9] |
| Bomedemstat | Anti-PD-1 Antibody | Small Cell Lung Cancer | In vivo (syngeneic mouse model) | Combination significantly suppressed tumor growth. | [5] |
| SP2509 | Doxorubicin, Etoposide, SN-38 | Ewing Sarcoma | In vitro | Strong synergy observed with high fraction affected (FA) values (0.87-0.95) and low combination index (CI) values (≤0.5). | [10] |
| Unnamed LSD1i (DDP38003) | All-trans retinoic acid (ATRA) | Acute Myeloid Leukemia | In vivo (mouse model) | Increased median survival to 70 days with combination vs. 49 days (ATRA alone) and 37 days (LSD1i alone). | [9][12] |
| HCI-2509 | - | Lung Adenocarcinoma | In vitro | IC50 of 0.3–5 µM in various cell lines, independent of driver mutations. | [13] |
Table 2: LSD1 Inhibitors in Clinical Trials for Combination Therapy
| LSD1 Inhibitor | Combination Agent(s) | Cancer Type | Clinical Trial Phase | Reference |
| Phenelzine | Nab-paclitaxel | Metastatic Breast Cancer | Phase 1 | [14] |
| Iadademstat (ORY-1001) | - | Acute Myeloid Leukemia, Solid Tumors | In clinical trials | [9][12] |
| Bomedemstat (IMG-7289) | ATRA | Acute Myeloid Leukemia | In clinical trials | [11] |
| INCB059872 | Azacitidine, ATRA, Pembrolizumab, Epacadostat | Various Cancers | In clinical trials | [11] |
| CC-90011 (Pulrodemstat) | Cisplatin, Etoposide | Various Cancers | In clinical trials | [11] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay
Objective: To determine the synergistic, additive, or antagonistic effect of combining an LSD1 inhibitor with another chemotherapy agent on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
LSD1 inhibitor (e.g., SP2509)
-
Chemotherapy agent (e.g., etoposide)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of the LSD1 inhibitor and the combination agent in cell culture medium.
-
Drug Treatment: Treat the cells with a matrix of drug concentrations, including single-agent controls and combination treatments. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis:
-
Normalize the viability data to the vehicle-only control.
-
Calculate the half-maximal inhibitory concentration (IC50) for each single agent.
-
Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the in vivo efficacy of an LSD1 inhibitor in combination with another chemotherapy agent in a tumor xenograft or syngeneic model.
Materials:
-
Immunocompromised or immunocompetent mice (depending on the model)
-
Cancer cell line for tumor implantation
-
LSD1 inhibitor
-
Combination agent (e.g., anti-PD-1 antibody)
-
Vehicle/control antibody
-
Calipers for tumor measurement
-
Animal balance
Methodology:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Animal Randomization: Once tumors reach a predetermined size, randomize the animals into treatment groups (e.g., Vehicle, LSD1 inhibitor alone, Combination agent alone, Combination therapy).
-
Drug Administration: Administer the drugs according to a predefined schedule, route, and dosage.
-
Tumor Measurement and Body Weight Monitoring: Continue to measure tumor volume and monitor the body weight of the animals throughout the study.
-
Endpoint: Euthanize the animals when tumors reach the maximum allowed size or at the end of the study period.
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the differences between treatment groups.
-
Visualizations
Signaling Pathways and Mechanisms
References
- 1. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment [frontiersin.org]
- 3. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 4. Targeting LSD1 in tumor immunotherapy: rationale, challenges and potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways [thno.org]
- 7. Repression of LSD1 potentiates homologous recombination-proficient ovarian cancer to PARP inhibitors through down-regulation of BRCA1/2 and RAD51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 10. Small molecule inhibition of lysine-specific demethylase 1 (LSD1) and histone deacetylase (HDAC) alone and in combination in Ewing sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Phase 1 Proof of Concept Study Evaluating the Addition of an LSD1 Inhibitor to Nab-Paclitaxel in Advanced or Metastatic Breast Cancer (EPI-PRIMED) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Screening with LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator involved in carcinogenesis and is a promising therapeutic target in various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[1][2][3] LSD1 can demethylate histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression or activation depending on the context.[1][2] Beyond its catalytic role, LSD1 also functions as a scaffold protein, facilitating the assembly of transcriptional regulatory complexes.[3][4]
CRISPR-Cas9 genetic screening is a powerful tool to identify genes that functionally interact with a drug of interest, revealing mechanisms of sensitivity and resistance. When combined with a potent LSD1 inhibitor, CRISPR-Cas9 screens can uncover synthetic lethal interactions, where the loss of a specific gene sensitizes cancer cells to LSD1 inhibition. These findings can inform the development of novel combination therapies and identify patient populations most likely to respond to treatment.
This document provides a comprehensive overview and detailed protocols for conducting CRISPR-Cas9 screens with an LSD1 inhibitor. While the specific inhibitor "Lsd1-IN-16" was not found to be prominently featured in CRISPR screening literature, the following protocols and data are based on well-characterized LSD1 inhibitors such as GSK2879552 and Bomedemstat, and can be adapted for other LSD1 inhibitors.
Signaling Pathways and Rationale for Screening
LSD1 is involved in multiple signaling pathways that are critical for cancer cell proliferation and survival. Understanding these pathways provides a strong rationale for identifying synthetic lethal interactions through CRISPR-Cas9 screening.
One of the most well-characterized roles of LSD1 in AML is its interaction with the transcription factor GFI1B.[5][6] The LSD1-GFI1B complex represses the expression of genes required for myeloid differentiation.[5][6] Inhibition of LSD1 disrupts this complex, leading to the activation of differentiation-associated genes and cell cycle arrest.[5][7] A CRISPR screen in this context can identify other genes in this pathway or parallel pathways whose inactivation synergizes with the disruption of the LSD1-GFI1B interaction.
Caption: LSD1-GFI1B signaling pathway in AML.
LSD1 has also been shown to regulate the mTOR signaling pathway, a central regulator of cell growth and metabolism.[8][9][10] In some cancer cells, LSD1 negatively regulates autophagy through the mTOR pathway.[8][9] A CRISPR screen could identify components of the mTOR pathway or related metabolic pathways that, when knocked out, enhance the cytotoxic effects of LSD1 inhibition.
Caption: LSD1 regulation of the mTOR signaling pathway.
Quantitative Data from CRISPR-Cas9 Screens with LSD1 Inhibitors
The following tables summarize representative data from published CRISPR-Cas9 screens performed with the LSD1 inhibitors Bomedemstat and GSK2879552 in human erythroleukemia (HEL) cells.[11] The data highlights genes whose knockout confers sensitivity (synthetic lethality) or resistance to the LSD1 inhibitor. The "Beta-score" represents the directionality and magnitude of the gene's effect, where a negative score indicates synthetic lethality and a positive score indicates resistance.[11]
Table 1: Top Synthetic Lethal Genes with Bomedemstat (50 nM) in HEL Cells [11]
| Gene | Beta-score | p-value |
| DOT1L | -1.25 | 1.50E-05 |
| MEN1 | -0.98 | 3.20E-04 |
| BRD4 | -0.95 | 4.50E-04 |
| MYC | -0.87 | 1.20E-03 |
| KDM6A | -0.85 | 1.50E-03 |
| CREBBP | -0.82 | 2.10E-03 |
| EP300 | -0.79 | 3.50E-03 |
| ASH1L | -0.75 | 5.80E-03 |
Table 2: Top Resistance-Conferring Genes with Bomedemstat (50 nM) in HEL Cells [11]
| Gene | Beta-score | p-value |
| TP53 | 1.15 | 2.10E-05 |
| GFI1B | 1.02 | 8.90E-05 |
| KDM1A | 0.98 | 1.50E-04 |
| RCOR1 | 0.92 | 3.20E-04 |
| HDAC1 | 0.88 | 7.80E-04 |
| HDAC2 | 0.85 | 1.10E-03 |
| SIN3A | 0.81 | 2.40E-03 |
| ZNF217 | 0.76 | 4.90E-03 |
Table 3: Top Synthetic Lethal Genes with GSK2879552 (50 nM) in HEL Cells [11]
| Gene | Beta-score | p-value |
| DOT1L | -1.31 | 1.10E-05 |
| MEN1 | -1.05 | 2.50E-04 |
| BRD4 | -1.01 | 3.80E-04 |
| MYC | -0.92 | 9.80E-04 |
| KDM6A | -0.89 | 1.20E-03 |
| CREBBP | -0.86 | 1.90E-03 |
| EP300 | -0.83 | 3.10E-03 |
| ASH1L | -0.78 | 5.20E-03 |
Table 4: Top Resistance-Conferring Genes with GSK2879552 (50 nM) in HEL Cells [11]
| Gene | Beta-score | p-value |
| TP53 | 1.22 | 1.50E-05 |
| GFI1B | 1.09 | 7.20E-05 |
| KDM1A | 1.03 | 1.20E-04 |
| RCOR1 | 0.96 | 2.80E-04 |
| HDAC1 | 0.91 | 6.50E-04 |
| HDAC2 | 0.88 | 9.80E-04 |
| SIN3A | 0.84 | 2.10E-03 |
| ZNF217 | 0.79 | 4.30E-03 |
Experimental Protocols
The following is a generalized protocol for a pooled CRISPR-Cas9 knockout screen to identify genes that modulate the response to an LSD1 inhibitor. This protocol should be optimized for the specific cell line and LSD1 inhibitor being used.
Caption: General workflow for a CRISPR-Cas9 screen with an LSD1 inhibitor.
Materials and Reagents
-
Cell Line: A cancer cell line of interest that stably expresses Cas9. If the cell line does not express Cas9, it must first be transduced with a lentiviral vector encoding Cas9 and selected.
-
sgRNA Library: A pooled sgRNA library (e.g., GeCKO v2, Brunello).
-
Lentiviral Packaging Plasmids: psPAX2 and pMD2.G.
-
HEK293T cells: For lentivirus production.
-
Transfection Reagent: (e.g., Lipofectamine 3000, FuGENE HD).
-
LSD1 Inhibitor: (e.g., this compound, GSK2879552, Bomedemstat) dissolved in DMSO.
-
Culture Medium, FBS, and Antibiotics: Appropriate for the chosen cell line.
-
Puromycin: For selection of transduced cells.
-
Genomic DNA Extraction Kit: (e.g., QIAamp DNA Blood Mini Kit).
-
PCR reagents: High-fidelity DNA polymerase, primers for sgRNA amplification.
-
Next-Generation Sequencing (NGS) platform and reagents.
Lentivirus Production
-
Plate HEK293T cells in 10-cm dishes to be 70-80% confluent on the day of transfection.
-
Co-transfect each dish with the sgRNA library plasmid, psPAX2, and pMD2.G using a suitable transfection reagent according to the manufacturer's protocol.
-
After 48-72 hours, harvest the lentiviral supernatant and filter it through a 0.45 µm filter.
-
Titer the virus to determine the optimal multiplicity of infection (MOI) for your target cells. An MOI of 0.3-0.5 is often used to ensure that most cells receive a single sgRNA.
CRISPR-Cas9 Screen
-
Transduction: Transduce the Cas9-expressing cancer cells with the sgRNA lentiviral library at the predetermined MOI. Ensure a sufficient number of cells are transduced to maintain a library representation of at least 200-500 cells per sgRNA.
-
Selection: 24-48 hours post-transduction, begin selection with puromycin. The concentration of puromycin should be determined beforehand by a kill curve for your specific cell line. Maintain selection until a non-transduced control plate of cells is completely dead.
-
Expansion and Treatment:
-
After selection, expand the transduced cell population.
-
Harvest a sample of cells as the "Day 0" time point.
-
Split the remaining cells into two groups: a control group treated with DMSO and a treatment group treated with the LSD1 inhibitor. The concentration of the LSD1 inhibitor should be predetermined to cause approximately 20-30% growth inhibition (IC20-IC30) over the course of the experiment.
-
Culture the cells for 14-21 days, passaging as necessary and maintaining the library representation.
-
-
Harvesting: At the end of the treatment period, harvest the cells from both the DMSO and LSD1 inhibitor-treated populations.
Genomic DNA Extraction and Sequencing
-
Extract genomic DNA from the "Day 0" and final time point cell pellets using a commercial kit.
-
Amplify the sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds the sequencing adapters and barcodes.
-
Pool the barcoded PCR products and perform next-generation sequencing. Aim for a sequencing depth of at least 200-500 reads per sgRNA.
Data Analysis
-
Read Alignment and Counting: Demultiplex the sequencing reads and align them to the sgRNA library reference file to obtain read counts for each sgRNA in each sample.
-
Gene-level Analysis: Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify genes that are significantly enriched or depleted in the LSD1 inhibitor-treated cells compared to the DMSO-treated cells.[12][13][14] MAGeCK calculates a beta-score and a p-value for each gene.
-
Hit Identification: Identify synthetic lethal genes (negatively selected, negative beta-score) and resistance-conferring genes (positively selected, positive beta-score) based on a statistically significant p-value or false discovery rate (FDR).
Conclusion
CRISPR-Cas9 screening with LSD1 inhibitors is a powerful approach to elucidate the genetic dependencies of cancer cells and to identify novel therapeutic strategies. The protocols and data presented here provide a framework for researchers to design and execute their own screens. The identification of synthetic lethal partners with LSD1 inhibition holds the promise of developing more effective and personalized cancer therapies. The validation of top screening hits through individual gene knockouts and further mechanistic studies is a critical next step in translating these findings into clinical applications.
References
- 1. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. michorlab.dfci.harvard.edu [michorlab.dfci.harvard.edu]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of LSD1 triggers myeloid differentiation by targeting GSE1 oncogenic functions in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lysin (K)-specific demethylase 1 inhibition enhances proteasome inhibitor response and overcomes drug resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GitHub - liulab-dfci/MAGeCK: Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout (MAGeCK) is a computational tool to identify important genes from the recent genome-scale CRISPR-Cas9 knockout screens technology. [github.com]
- 9. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
Troubleshooting & Optimization
Lsd1-IN-16 Technical Support Center: Solubility and Stability in DMSO
This technical support center provides guidance on the solubility and stability of Lsd1-IN-16 in Dimethyl Sulfoxide (DMSO) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for reconstituting this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the expected solubility of this compound in DMSO?
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, it is crucial to use anhydrous (dry) DMSO. Hygroscopic DMSO (DMSO that has absorbed water) can significantly impact the solubility and stability of the compound. It is recommended to use a fresh, unopened bottle of anhydrous DMSO or to dry the DMSO using molecular sieves. For challenging compounds, gentle warming and vortexing or sonication can aid in dissolution.
Q4: What are the recommended storage conditions for this compound DMSO stock solutions?
A4: For long-term storage, it is recommended to store the DMSO stock solution of this compound at -80°C. For short-term storage, -20°C is acceptable. To minimize degradation from freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in DMSO | 1. Reached solubility limit. 2. DMSO has absorbed water. 3. Compound has degraded. | 1. Try gentle warming (up to 37°C) and vortexing or sonication. If it still does not dissolve, the solution is likely saturated. 2. Use fresh, anhydrous DMSO. 3. Verify the integrity of the solid compound. |
| Precipitation observed in stock solution upon storage | 1. Solution was supersaturated. 2. Temperature fluctuations during storage. 3. Compound degradation. | 1. Warm the solution and vortex to redissolve. If precipitation persists, the concentration may be too high for stable storage. 2. Ensure consistent storage temperature and minimize time outside of the freezer. 3. If the compound does not redissolve upon warming, it may have degraded. It is advisable to prepare a fresh stock solution. |
| Inconsistent experimental results | 1. Inaccurate concentration of stock solution. 2. Degradation of the compound in the stock solution. 3. Repeated freeze-thaw cycles. | 1. Ensure the compound was fully dissolved and the solution is homogenous before use. 2. Prepare a fresh stock solution from solid compound. 3. Use single-use aliquots to avoid multiple freeze-thaw cycles. |
Quantitative Data Summary
While specific data for this compound is limited, the following table provides data for analogous LSD1 inhibitors to serve as a reference.
| Compound | Solvent | Reported Solubility | Stock Solution Storage |
| S2116 | DMSO | 100 mg/mL (228.36 mM) | -80°C (6 months); -20°C (1 month)[1] |
| LSD1-IN-30 | DMSO | 100 mg/mL (369.99 mM) | Not specified |
Experimental Protocols
Protocol for Determining Compound Solubility in DMSO
This protocol outlines a general method for determining the solubility of a compound like this compound in DMSO.
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Microcentrifuge tubes
-
-
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into a pre-weighed microcentrifuge tube.
-
Add a calculated volume of DMSO to achieve a high concentration (e.g., 100 mM).
-
Vortex the tube vigorously for 2-5 minutes.
-
If the compound is not fully dissolved, use a sonicator for 5-10 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles are present, add a small, known volume of DMSO and repeat steps 3-5 until the compound is fully dissolved.
-
The solubility is the final concentration of the clear solution.
-
Protocol for Assessing Stability of this compound in DMSO
This protocol provides a framework for evaluating the stability of this compound in a DMSO stock solution over time.
-
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Appropriate mobile phase for HPLC analysis
-
-
Procedure:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately after preparation (Time 0), dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system.
-
Store the stock solution under the desired conditions (e.g., -20°C and -80°C).
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw an aliquot of the stock solution.
-
Dilute the aliquot to the same concentration as the Time 0 sample and analyze by HPLC.
-
Compare the peak area of this compound at each time point to the Time 0 sample to determine the percentage of compound remaining. The appearance of new peaks may indicate degradation.
-
Visualizations
Caption: Workflow for preparing and storing this compound DMSO stock solutions.
Caption: Troubleshooting common issues with this compound in DMSO.
References
Technical Support Center: Managing Lsd1-IN-16 Induced Thrombocytopenia in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing thrombocytopenia induced by the LSD1 inhibitor, Lsd1-IN-16, in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause thrombocytopenia?
A1: this compound is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in hematopoietic stem cell differentiation. By inhibiting LSD1, this compound disrupts the normal maturation of megakaryocytes, the precursor cells to platelets, leading to a decrease in circulating platelet levels (thrombocytopenia). This is considered an on-target effect of many LSD1 inhibitors. The disruption of the interaction between LSD1 and Growth Factor Independent 1B (GFI1B), a key regulator of hematopoietic differentiation, is a primary mechanism associated with this hematological toxicity[1][2][3].
Q2: What is the typical onset and duration of thrombocytopenia following this compound administration in mice?
A2: The exact onset and duration of thrombocytopenia are specific to the compound, dose, and administration schedule. For novel compounds like this compound, it is crucial to perform initial dose-range finding studies to characterize the pharmacokinetic and pharmacodynamic profiles. Generally, with LSD1 inhibitors, a significant drop in platelet counts can be observed within a few days of starting treatment[4]. The duration of thrombocytopenia will depend on the half-life of this compound and the time required for new platelet production to resume after cessation of treatment. Conditional in vivo knockdown of LSD1 has shown that the resulting thrombocytopenia is reversible upon termination of the knockdown[5].
Q3: What are the signs of severe thrombocytopenia in mice?
A3: Mice with severe thrombocytopenia may exhibit signs of bleeding, although spontaneous bleeding is not always observed even with dramatically decreased platelet counts[4]. Signs to monitor for include:
-
Petechiae (small red or purple spots) on the skin, particularly on the ears and tail.
-
Epistaxis (nosebleeds).
-
Hematuria (blood in the urine).
-
Melena (black, tarry stools indicative of gastrointestinal bleeding).
-
Prolonged bleeding from minor injuries (e.g., tail snip for genotyping).
-
Subcutaneous hematomas.
-
Lethargy and pale extremities.
Q4: How can I monitor platelet counts in my mouse colony during a study with this compound?
A4: Regular monitoring of platelet counts is essential. This can be achieved through serial blood sampling from the tail vein or retro-orbital plexus. Automated hematology analyzers are the most common and efficient method for obtaining accurate platelet counts from whole blood samples. Flow cytometry is another accurate method that can be used and requires only a small volume of blood[6][7]. It is recommended to establish a baseline platelet count for each mouse before starting treatment and then monitor at regular intervals (e.g., twice weekly) during treatment and recovery periods.
Q5: Are there any strategies to mitigate this compound induced thrombocytopenia?
A5: Yes, several strategies can be employed:
-
Dose Optimization: The most straightforward approach is to identify the lowest effective dose of this compound that maintains anti-tumor efficacy while minimizing thrombocytopenia.
-
Intermittent Dosing: Instead of continuous daily dosing, an intermittent schedule (e.g., 5 days on, 2 days off) may allow for partial recovery of platelet counts between treatment cycles.
-
Supportive Care: In cases of severe thrombocytopenia with bleeding, supportive measures may be necessary. While platelet transfusions are a clinical option, they are less feasible in a research setting.
-
Thrombopoietin Receptor Agonists (TPO-RAs): Agents like romiplostim and eltrombopag stimulate platelet production. The use of TPO-mimetics has been shown to boost platelet counts in mice and could be a potential strategy to manage this compound induced thrombocytopenia in a research setting[8][9][10].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly severe thrombocytopenia at a planned dose. | Higher than expected sensitivity of the mouse strain to this compound. Inaccurate dosing preparation. | Immediately suspend dosing. Monitor platelet counts daily until recovery begins. Re-evaluate the dose-response curve with a wider range of lower doses. Verify the concentration and formulation of the dosing solution. |
| Significant variation in platelet counts between mice in the same treatment group. | Inconsistent drug administration (e.g., gavage errors). Individual mouse variability in drug metabolism or hematopoietic response. Underlying health issues in some mice. | Refine and standardize the drug administration technique. Ensure all personnel are proficient. Increase the group size to account for individual variability. Perform a health check of all animals before starting the experiment. |
| No recovery of platelet counts after stopping treatment. | Irreversible bone marrow toxicity (less likely with reversible inhibitors). Compound accumulation or long half-life. The recovery period is longer than anticipated. | Continue monitoring platelet counts for an extended period. If no recovery is observed, consider humane euthanasia and perform necropsy with bone marrow analysis to assess megakaryocyte populations. Evaluate the pharmacokinetic profile of this compound. |
| Bleeding complications observed in treated mice. | Platelet count has dropped below a critical threshold for hemostasis. | Suspend dosing immediately. Provide supportive care as per institutional guidelines. Consider dose reduction or a less frequent dosing schedule for future experiments. Prophylactic use of TPO-RAs could be explored in subsequent studies. |
Quantitative Data from Preclinical Studies of LSD1 Inhibitors
Note: Data for this compound is not publicly available. The following tables provide examples from other LSD1 inhibitors to guide experimental design.
Table 1: In Vivo Dosing of Various LSD1 Inhibitors in Mice
| LSD1 Inhibitor | Dose | Administration Route | Mouse Model | Reference |
| GSK-LSD1 | 5 mg/kg, i.p., once daily for 3 days | Intraperitoneal (i.p.) | Shank3+/ΔC mice | [11] |
| Bomedemstat (IMG-7289) | 40 mg/kg, days 1-5 of a 7-day cycle | Oral gavage | NSG mice | [12] |
| Bomedemstat (IMG-7289) | 45 mg/kg/day | Oral gavage | C57BL/6NJ mice | [12] |
| T-448 | 10 mg/kg | Not specified | NMDAR hypofunction mouse model | [1] |
Table 2: Reported Effects of LSD1 Inhibition on Platelet Counts in Mice
| LSD1 Inhibitor/Model | Effect on Platelet Count | Key Observation | Reference |
| Conditional LSD1 knockdown | Profound but reversible thrombocytopenia | Platelet counts recovered after termination of LSD1 knockdown. | [5] |
| T-711 (tranylcypromine derivative) | Reduced platelet numbers | Disruption of the LSD1-GFI1B interaction is linked to thrombocytopenia. | [1] |
| T-448 | No change in blood cell numbers at the effective dose | Minimal impact on the LSD1-GFI1B complex, improving the safety profile. | [1] |
| Bomedemstat (IMG-7289) | Dramatically decreased | Despite the significant drop, treated mice did not exhibit spontaneous bleeding. | [4] |
Experimental Protocols
Protocol 1: Monitoring Platelet Counts in Mice
-
Blood Collection:
-
Anesthetize the mouse using isoflurane or another approved anesthetic.
-
For serial sampling, collect 20-50 µL of blood from the retro-orbital plexus or tail vein into a micro-collection tube containing an anticoagulant (e.g., EDTA)[6].
-
For terminal collection, blood can be collected via cardiac puncture[13].
-
-
Sample Analysis:
-
Gently invert the collection tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Analyze the whole blood sample using a calibrated automated hematology analyzer according to the manufacturer's instructions.
-
Alternatively, use flow cytometry with fluorescently labeled platelet-specific antibodies and counting beads for accurate enumeration, especially with small sample volumes[7].
-
-
Data Recording:
-
Record the platelet count for each mouse at each time point.
-
Calculate the mean and standard deviation for each treatment group.
-
Plot the platelet counts over time to visualize the onset, nadir, and recovery of thrombocytopenia.
-
Protocol 2: Evaluation of Thrombopoietin Receptor Agonists (TPO-RAs) for Ameliorating Thrombocytopenia
-
Study Design:
-
Establish treatment groups: Vehicle control, this compound alone, this compound + TPO-RA, and TPO-RA alone.
-
-
TPO-RA Administration:
-
Based on literature for agents like romiplostim in mice, a starting dose could be 100 µg/kg administered subcutaneously every 3 days[8]. The optimal dose and schedule for use with this compound would need to be determined empirically.
-
TPO-RA administration can be initiated concurrently with this compound or as a rescue therapy once platelet counts drop below a predetermined threshold.
-
-
Monitoring:
-
Monitor platelet counts as described in Protocol 1.
-
Monitor for any adverse effects of the combination therapy.
-
-
Endpoint Analysis:
-
Compare the platelet count nadir, duration of severe thrombocytopenia, and rate of platelet recovery between the this compound alone group and the combination therapy group.
-
Assess if the TPO-RA allows for maintaining the planned dose intensity of this compound.
-
Visualizations
Caption: LSD1's role in platelet production and the inhibitory effect of this compound.
Caption: Workflow for assessing this compound induced thrombocytopenia in mice.
References
- 1. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LSD1 Inhibition Prolongs Survival in Mouse Models of MPN by Selectively Targeting the Disease Clone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Targeting Histone Demethylase LSD1 for Treatment of Deficits in Autism Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of LSD1 with bomedemstat sensitizes small cell lung cancer to immune checkpoint blockade and T cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Refinement of Mouse Protocols for the Study of Platelet Thromboembolic Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lsd1-IN-16 and Resistance Mechanisms in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Lsd1-IN-16 resistance mechanisms in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of intrinsic resistance to LSD1 inhibitors like this compound in cancer cells?
A1: The primary mechanism of intrinsic resistance to LSD1 inhibitors is associated with the transcriptional state of the cancer cells.[1][2] Cell lines with a mesenchymal-like transcriptional program tend to demonstrate intrinsic resistance, whereas cells with a neuroendocrine phenotype are more likely to be sensitive.[1][2]
Q2: How do cancer cells acquire resistance to this compound during treatment?
A2: Acquired resistance to LSD1 inhibitors involves an epigenetic reprogramming of the cancer cells.[1] Continuous treatment can lead to the emergence of drug-tolerant cells that have transitioned from a neuroendocrine to a TEAD4-driven mesenchymal-like state.[1] This transition is a reversible, adaptive response to the inhibitor.[1]
Q3: What is the role of TEAD4 in this compound resistance?
A3: TEAD4 is a transcription factor that drives the mesenchymal-like transcriptional state associated with both intrinsic and acquired resistance to LSD1 inhibitors.[1] The emergence of drug-tolerant subclones is often characterized by a de novo mesenchymal-like state driven by the TEAD4 transcription factor program.[1]
Q4: Is the resistance to LSD1 inhibitors permanent?
A4: Acquired resistance to LSD1 inhibitors appears to be an "epi-stable" state rather than a permanent genetic change.[2] Upon withdrawal of the drug, drug-tolerant small cell lung cancer (SCLC) cells can transition back from a mesenchymal to a neuroendocrine phenotype and regain sensitivity to the inhibitor.[2]
Q5: Are there biomarkers that can predict sensitivity to LSD1 inhibitors?
A5: Yes, the expression of neuroendocrine and mesenchymal markers can help stratify sensitivity. SCLC cell lines sensitive to LSD1 inhibitors are enriched in neuroendocrine transcriptional markers, while resistant lines are enriched in a mesenchymal-like transcriptional program.[1][2] Additionally, a DNA hypomethylation signature has been identified in SCLC cell lines that are sensitive to the LSD1 inhibitor GSK2879552.[3][4]
Troubleshooting Guides
Problem 1: High variability or no significant difference in cell viability between treated and control groups.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incorrect inhibitor concentration | Determine the optimal concentration of this compound for your specific cell line by performing a dose-response curve. IC50 values can vary significantly between cell lines. |
| Short incubation time | The effects of LSD1 inhibitors on cell proliferation are often cytostatic and may require longer incubation times to observe a significant effect.[3] Extend the treatment duration (e.g., 6-21 days) and monitor cell viability at multiple time points.[5] |
| Cell line is intrinsically resistant | Characterize the transcriptional state of your cell line. If it expresses mesenchymal markers (e.g., VIM, ZEB1), it may be intrinsically resistant.[2] Consider using a sensitive (neuroendocrine) cell line as a positive control. |
| Inhibitor instability | Prepare fresh stock solutions of this compound and store them appropriately according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Issues with viability assay | Ensure the chosen viability assay is compatible with your experimental conditions. For example, some compounds can interfere with the fluorescence of resazurin-based assays.[6] Consider using an alternative method like an ATP-based assay (e.g., CellTiter-Glo).[7] |
Problem 2: Inconsistent or unexpected results in Western Blotting for histone marks or protein expression.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Poor antibody quality | Use a ChIP-validated antibody for detecting histone modifications. Validate the specificity of your primary antibody using positive and negative controls. |
| Inefficient protein extraction | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[8] Ensure complete cell lysis, especially for nuclear proteins like LSD1 and histones. |
| Suboptimal blocking | Optimize blocking conditions by trying different blocking agents (e.g., 5% non-fat milk or BSA) and extending the blocking time.[9] |
| Insufficient washing | Increase the number and duration of washing steps to reduce background signal from non-specific antibody binding.[10] |
| Low abundance of target protein | Increase the amount of protein loaded onto the gel. |
Problem 3: Low yield or high background in Chromatin Immunoprecipitation (ChIP) experiments.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inefficient cross-linking | Optimize the formaldehyde cross-linking time (typically 10-15 minutes). Over-cross-linking can mask epitopes, while under-cross-linking can lead to loss of protein-DNA interactions.[11] |
| Suboptimal chromatin shearing | Optimize sonication or enzymatic digestion to obtain chromatin fragments between 200-1000 bp. Verify fragment size on an agarose gel. |
| Insufficient or low-quality antibody | Use a ChIP-validated antibody and optimize the amount used for immunoprecipitation (typically 1-10 µg). |
| High background from non-specific binding | Pre-clear the chromatin with protein A/G beads before immunoprecipitation. Ensure stringent washing conditions. |
| Low abundance of the target protein at the specific locus | Increase the amount of starting material (cells). Confirm that the target protein is expected to be at the genomic locus of interest. |
Quantitative Data
Table 1: IC50 Values of LSD1 Inhibitors in Small Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | Subtype | GSK690 IC50 (µM) at day 17 | Sensitivity |
| NCI-H69 | Neuroendocrine | ~0.1 | Sensitive |
| NCI-H526 | Neuroendocrine | ~0.2 | Sensitive |
| COR-L88 | Neuroendocrine | ~0.3 | Sensitive |
| NCI-H82 | Mesenchymal-like | >1 | Resistant |
| NCI-H524 | Mesenchymal-like | >1 | Resistant |
| NCI-H69V | Mesenchymal-like | >1 | Resistant |
Data is representative and compiled from studies on GSK690, an LSD1 inhibitor with a similar mechanism to this compound.[2][5]
Experimental Protocols
Cell Viability Assay (Using a Resazurin-based Method)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
-
Inhibitor Treatment: The following day, treat cells with a serial dilution of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 6-17 days), changing the media with fresh inhibitor every 3-4 days for long-term assays.
-
Assay:
-
Add resazurin solution (e.g., CellTiter-Blue®) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.
-
-
Data Analysis: Calculate cell viability as a percentage of the DMSO control and plot the results to determine the IC50 value.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis: Lyse the cells and nuclei to release the chromatin.
-
Chromatin Shearing: Sonicate or enzymatically digest the chromatin to obtain fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with a specific antibody against the protein of interest (e.g., LSD1, H3K4me2) or a negative control IgG.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads with a series of stringent wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Analyze the purified DNA by qPCR or sequencing (ChIP-seq).
Visualizations
References
- 1. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven transcriptional state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4‐driven transcriptional state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of LSD1 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of LSD1 inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Guide | How to Measure Cell Viability [promega.kr]
- 7. selleckchem.com [selleckchem.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. bosterbio.com [bosterbio.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. Chromatin Immunoprecipitation Troubleshooting: ChIP Help: Novus Biologicals [novusbio.com]
Technical Support Center: LSD1 Inhibitor Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using LSD1 inhibitors. The following information is based on published data for various LSD1 inhibitors and is intended to provide general guidance for determining optimal treatment duration and assessing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended treatment duration for an initial experiment with an LSD1 inhibitor?
For initial in vitro experiments, a treatment duration of 48 to 96 hours is a common starting point to observe effects on cell growth and viability.[1][2] Some studies have shown that changes in gene expression can be detected as early as 24 to 48 hours, while significant effects on cell proliferation may take longer to manifest.[1][3] For example, with the reversible LSD1 inhibitor HCI-2509, effects on cell growth were observed after 48 hours.[1] Cell viability assays with various LSD1 inhibitors are often conducted at 96 hours.[2]
Q2: How do I determine the optimal concentration (IC50) of my LSD1 inhibitor?
The half-maximal inhibitory concentration (IC50) can be determined by treating your cell line of interest with a range of inhibitor concentrations for a fixed duration (e.g., 96 hours) and then performing a cell viability assay, such as an MTT or CellTiter-Glo assay. It is recommended to use a logarithmic dose range to capture a full dose-response curve. IC50 values are highly cell line and compound-specific. For instance, the IC50 of the reversible inhibitor HCI-2509 in non-small cell lung cancer (NSCLC) cell lines ranged from 0.3 to 5 µM.[1]
Q3: What are the expected cellular effects of LSD1 inhibition, and when can I expect to see them?
The cellular effects of LSD1 inhibition are multifaceted and their timing can vary.
-
Histone Methylation Changes: An increase in H3K4me1/2 and H3K9me1/2 levels is a direct and early indicator of LSD1 target engagement. These changes can often be detected by Western blot or chromatin immunoprecipitation (ChIP) within 24 hours of treatment.[2]
-
Gene Expression Changes: Alterations in the expression of LSD1 target genes can be observed following changes in histone methylation, typically within 48 hours of treatment.[3]
-
Cell Cycle Arrest: LSD1 inhibition can lead to cell cycle arrest, for example, at the S-phase.[1] This can be assessed by flow cytometry after 48-72 hours of treatment.
-
Induction of Differentiation: In leukemia models, LSD1 inhibitors can induce myeloid differentiation, with changes in differentiation markers like CD11b and CD86 becoming apparent after a time- and dose-dependent induction.[4]
-
Reduced Cell Proliferation and Viability: A decrease in cell proliferation and viability is a downstream consequence of the above effects and is typically measured between 48 and 120 hours.[1]
-
Inhibition of Invasion and Migration: In relevant cancer models, a reduction in invasive and migratory capacity can be observed, often after 48 hours.[1]
Q4: My cells are not responding to the LSD1 inhibitor. What are some potential reasons and troubleshooting steps?
-
Incorrect Concentration: The concentration of the inhibitor may be too low. Ensure you have performed a dose-response curve to determine the IC50 for your specific cell line.
-
Insufficient Treatment Duration: The treatment time may be too short to observe a phenotypic effect. Consider a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal duration.
-
Cell Line Resistance: Some cell lines may be inherently resistant to LSD1 inhibition. This could be due to the absence of the specific pathways that are targeted by the inhibitor in that cell type.
-
Compound Stability: Ensure the inhibitor is properly stored and handled to maintain its activity.
-
Verification of Target Engagement: It is crucial to confirm that the inhibitor is engaging its target. Perform a Western blot to check for an increase in H3K4me1/2 or H3K9me1/2 levels. If there is no change in histone methylation, the inhibitor may not be entering the cells or may be inactive.
Q5: Are there differences in treatment duration for reversible versus irreversible LSD1 inhibitors?
Both reversible and irreversible inhibitors have been shown to be effective. Irreversible inhibitors form a covalent bond with the FAD cofactor of LSD1, leading to sustained inhibition.[5] Reversible inhibitors do not form such a bond. While the fundamental experimental approach to determining optimal duration is similar, irreversible inhibitors might show sustained effects even after the compound is removed from the culture medium. For long-term studies, the stability and turnover of the inhibitor-LSD1 complex could be a factor.
Quantitative Data Summary
Table 1: IC50 Values of Various LSD1 Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line(s) | IC50 (µM) | Treatment Duration | Reference |
| HCI-2509 | NSCLC cell lines | 0.3 - 5 | 5 days | [1] |
| LTMs 1-6 | (Not specified) | 0.00211 - 0.01654 | Not specified | [6] |
| GSK2879552 | (Not specified) | 0.02453 | Not specified | [6] |
| Compound 14 | HepG2, HEP3B, HUH6, HUH7 | 0.93 - 4.37 | Not specified | [7] |
Table 2: Time-Course of Effects of LSD1 Inhibition
| Effect | Assay | Typical Time Point | Reference |
| Target Engagement (Increased H3K4me2) | Western Blot | 24 hours | [2] |
| Gene Expression Changes | Microarray/RNA-seq | 48 hours | [3] |
| Cell Growth Inhibition | MTT Assay | 48 - 120 hours | [1] |
| S-Phase Arrest | Flow Cytometry | 48 - 72 hours | [1] |
| Decreased Cell Invasion | Transwell Assay | ~48 hours | [1] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from studies evaluating the effect of LSD1 inhibitors on cell proliferation.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the LSD1 inhibitor for the desired duration (e.g., 48, 72, 96, or 120 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
2. Western Blot for Histone Methylation
This protocol is to assess the direct target engagement of the LSD1 inhibitor.
-
Cell Lysis: Treat cells with the LSD1 inhibitor for the desired time (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against H3K4me1, H3K4me2, and total Histone H3 (as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
References
- 1. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation [frontiersin.org]
- 7. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Lsd1-IN-16 precipitation in aqueous solutions
Welcome to the technical support center for Lsd1-IN-16. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments with this compound, with a particular focus on addressing its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation. LSD1 plays a crucial role in various cellular processes, including differentiation, proliferation, and tumorigenesis, by removing methyl groups from histone and non-histone proteins.[1][2][3][4] Due to its significant role in cancer and other diseases, inhibitors like this compound are valuable tools for studying its biological functions and for developing potential therapeutic agents.[5][6][7]
Q2: I'm observing precipitation of this compound in my aqueous buffer. What are the common causes?
Precipitation of hydrophobic small molecules like this compound in aqueous solutions is a frequent issue. The primary causes include:
-
Low Aqueous Solubility: this compound, like many small molecule inhibitors, is inherently hydrophobic and has limited solubility in water-based buffers.
-
Improper Dissolution: The initial dissolution of the compound in an organic solvent might be incomplete, leading to carry-over of undissolved particles that seed precipitation.
-
Buffer Composition: The pH, ionic strength, and presence of certain salts in your experimental buffer can significantly impact the solubility of the compound.
-
Temperature Effects: Changes in temperature during storage or experimentation can affect solubility, sometimes leading to precipitation.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final aqueous solution is a direct cause of precipitation.
Q3: How can I improve the solubility of this compound in my experiments?
Several strategies can be employed to enhance the solubility and prevent precipitation of this compound:
-
Use of Co-solvents: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that affects cell viability or enzyme activity (typically ≤0.5%).
-
Sonication: After diluting the stock solution into the aqueous buffer, sonication can help to disperse the compound and break up any small aggregates that might have formed.
-
Vortexing: Thorough vortexing of the solution upon dilution is crucial for ensuring a homogenous mixture.
-
pH Adjustment: The solubility of some compounds is pH-dependent. If the chemical structure of this compound contains ionizable groups, adjusting the pH of the buffer may improve its solubility.
-
Use of Surfactants or Solubilizing Agents: In some in vitro assays, low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can be used to increase the solubility of hydrophobic compounds. However, their compatibility with the specific assay must be validated.
Troubleshooting Guides
Issue 1: Visible Precipitate in this compound Stock Solution (in Organic Solvent)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Dissolution | Gently warm the stock solution in a water bath (not exceeding 40°C). Vortex thoroughly. | The precipitate should dissolve, resulting in a clear solution. |
| Supersaturation | Dilute the stock solution to a lower concentration with the same organic solvent. | A stable, clear stock solution is obtained. |
| Compound Degradation | Prepare a fresh stock solution from a new vial of this compound powder. | A clear stock solution indicates the previous stock may have degraded. |
Issue 2: Precipitation Upon Dilution into Aqueous Buffer
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exceeding Solubility Limit | Decrease the final concentration of this compound in the aqueous buffer. | The solution remains clear without any visible precipitate. |
| Insufficient Mixing | Add the this compound stock solution dropwise to the aqueous buffer while vortexing vigorously. | Improved dispersion prevents immediate precipitation. |
| Buffer Incompatibility | Test the solubility of this compound in different buffers with varying pH and salt concentrations. | Identification of a buffer system where this compound is more soluble. |
| "Salting Out" Effect | If using a high salt concentration buffer, try reducing the salt concentration if experimentally permissible. | Reduced precipitation due to increased solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for at least 2 minutes. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound into Aqueous Buffer for Cell-Based Assays
-
Pre-warm Buffer: Pre-warm the cell culture medium or assay buffer to the experimental temperature (e.g., 37°C).
-
Serial Dilution (Optional): For very high dilutions, it is recommended to perform an intermediate dilution of the stock solution in the same organic solvent.
-
Final Dilution: While vortexing the pre-warmed aqueous buffer, add the required volume of the this compound stock solution dropwise. The final concentration of the organic solvent should be kept to a minimum (e.g., <0.5%).
-
Final Mixing: Continue to vortex the final solution for at least 30 seconds to ensure homogeneity.
-
Visual Inspection: Before adding to cells or the assay, visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
Data Presentation
Table 1: Solubility of a Representative Hydrophobic LSD1 Inhibitor in Common Solvents
| Solvent | Solubility (Approximate) | Notes |
| DMSO | ≥ 50 mM | Recommended for primary stock solutions. |
| Ethanol | ~10 mM | Can be used as an alternative to DMSO for some applications. |
| PBS (pH 7.4) | < 10 µM | Limited solubility in aqueous buffers. |
| Cell Culture Media + 10% FBS | ~10-20 µM | Serum proteins can slightly improve solubility. |
Note: This data is representative and the actual solubility of this compound may vary. It is always recommended to perform your own solubility tests.
Visualizations
Signaling Pathway
Caption: Inhibition of LSD1 by this compound prevents the demethylation of H3K4me2, leading to the maintenance of an active chromatin state and preventing gene repression.
Experimental Workflow
Caption: A logical workflow for preparing and using this compound in experiments, including a critical checkpoint for precipitation.
References
- 1. Lysine-specific histone demethylase 1 (LSD1): A potential molecular target for tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Crystal structure of human histone lysine-specific demethylase 1 (LSD1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1: Expanding Functions in Stem Cells and Differentiation [mdpi.com]
- 5. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Tranylcypromine-Based LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of several key tranylcypromine-based Lysine-Specific Demethylase 1 (LSD1) inhibitors. While the specific compound "Lsd1-IN-16" did not yield specific public data, this guide focuses on well-characterized derivatives, including those that have entered clinical trials, to provide a valuable comparative resource. The information presented is supported by experimental data from peer-reviewed scientific literature.
Introduction to LSD1 and Tranylcypromine Derivatives
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Its dysregulation is implicated in various cancers, making it a compelling therapeutic target.[2] Tranylcypromine (TCP), a clinically used monoamine oxidase (MAO) inhibitor, was one of the first compounds identified as an LSD1 inhibitor.[3] This discovery spurred the development of a multitude of tranylcypromine derivatives with improved potency and selectivity for LSD1.[1][4] These inhibitors typically act irreversibly by forming a covalent adduct with the FAD cofactor essential for LSD1's catalytic activity.[3][5]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of several key tranylcypromine-based LSD1 inhibitors against LSD1 and their selectivity over the related enzymes MAO-A and MAO-B. Lower IC50 values indicate higher potency.
Table 1: In Vitro Inhibitory Potency (IC50) of Tranylcypromine Derivatives against LSD1
| Compound | LSD1 IC50 (nM) | Reference |
| Tranylcypromine (TCP) | ~200,000 | [1] |
| ORY-1001 (Iadademstat) | 18 | [6] |
| GSK2879552 | 17 | [7] |
| Compound 29b | 11 | [7] |
| Compound 9e | 9.85 | [8] |
Table 2: Selectivity Profile of Tranylcypromine Derivatives (IC50 in nM)
| Compound | LSD1 | MAO-A | MAO-B | Selectivity (MAO-B/LSD1) | Reference |
| Tranylcypromine (TCP) | ~200,000 | Potent Inhibitor | Potent Inhibitor | Low | [1] |
| ORY-1001 (Iadademstat) | 18 | >100,000 | >100,000 | >5500 | [6] |
| GSK2879552 | 17 | >100,000 | >100,000 | >5800 | [7] |
| Compound 29b | 11 | Not Reported | >1800 | >163 | [7] |
| Compound 9e | 9.85 | >10,000 | >10,000 | >1015 | [8] |
Key Signaling Pathways Modulated by LSD1 Inhibition
LSD1 regulates the expression of a multitude of genes involved in critical cellular processes. Its inhibition can therefore impact several signaling pathways implicated in cancer.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibitor screening assay [bio-protocol.org]
- 6. LSD1 inhibition assay [bio-protocol.org]
- 7. epigentek.com [epigentek.com]
- 8. LSD1 Inhibitor Screening Assay Kit, Research Kits - Epigenetics [epigenhub.com]
A Comparative Guide to Validating LSD1 Target Engagement In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies and tool compounds for validating the in vivo target engagement of inhibitors targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 is a critical epigenetic regulator implicated in various cancers, making it a compelling therapeutic target.[1][2] Verifying that an LSD1 inhibitor reaches and interacts with its target in a living system is crucial for the preclinical and clinical development of these drugs.
Comparison of Selected LSD1 Inhibitors
A variety of small molecule inhibitors have been developed to target LSD1, ranging from irreversible to reversible binders. The choice of inhibitor can significantly impact experimental design and the interpretation of target engagement studies. Below is a comparison of several tool and clinical-stage LSD1 inhibitors with available in vivo data.
| Inhibitor | Alias | Type | In Vivo Model(s) | Target Engagement Readouts | Selectivity |
| Iadademstat | ORY-1001 | Irreversible (covalent) | Rodent xenografts (AML), Human (Phase I, R/R AML) | Blast differentiation, induction of differentiation biomarkers.[3][4] Direct measurement with chemoprobe-based assays.[5] | High selectivity for LSD1 over MAO-A/B.[6] |
| Pulrodemstat | CC-90011 | Reversible (non-covalent) | Human (Phase I, solid tumors and NHL) | Downregulation of MMD RNA in patient blood.[7] | >60,000-fold selectivity for LSD1 over LSD2, MAO-A, and MAO-B.[7] |
| Bomedemstat | IMG-7289 | Irreversible (covalent) | Preclinical models | Reduction in platelet counts. | Information not readily available in provided results. |
| INCB059872 | Irreversible (covalent) | Mouse models | Changes in bone marrow progenitor populations.[8][9] | Potent and highly selective.[10] | |
| Tranylcypromine | TCP | Irreversible (covalent) | Mouse models (in combination therapy) | Induction of myeloid-differentiation-associated genes.[10] | Non-selective, also inhibits MAO-A and MAO-B.[11][12] |
| Seclidemstat | SP-2577, SP-2509 | Reversible (non-covalent) | Preclinical models | Some studies report a lack of significant direct LSD1 target engagement in certain cell lines.[11] | Generally selective for LSD1 over MAOs.[11] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the methods to measure it is essential for understanding LSD1 target engagement.
Caption: Mechanism of LSD1-mediated gene repression and its inhibition.
Caption: General workflow for assessing in vivo LSD1 target engagement.
References
- 1. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oryzon.com [oryzon.com]
- 5. Chemoprobe-based assays of histone lysine demethylase 1A target occupation enable in vivo pharmacokinetics and pharmacodynamics studies of KDM1A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Lsd1-IN-16: A Comparative Guide to Cross-Reactivity with Other Demethylases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of Lysine-Specific Demethylase 1 (LSD1) inhibitors, with a focus on providing a framework for evaluating compounds such as Lsd1-IN-16. Due to the limited publicly available, specific cross-reactivity data for this compound, this document presents a representative selectivity profile of a well-characterized LSD1 inhibitor. The experimental protocols and workflows described herein are standardized methodologies that can be applied to assess the selectivity of this compound or any other LSD1 inhibitor.
Introduction to LSD1 and the Importance of Selectivity
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] This demethylation activity is critical in the regulation of gene expression, and dysregulation of LSD1 has been implicated in various cancers.[1][2] As a therapeutic target, the development of potent and selective LSD1 inhibitors is of significant interest.
However, the catalytic domain of LSD1 shares structural homology with other FAD-dependent amine oxidases, such as LSD2 (KDM1B) and monoamine oxidases A and B (MAO-A and MAO-B).[1] Therefore, assessing the cross-reactivity of any new LSD1 inhibitor is a critical step in its preclinical development to minimize off-target effects and potential toxicities.
Comparative Selectivity Profile of LSD1 Inhibitors
| Enzyme | Representative IC50 (nM) | Fold Selectivity vs. LSD1 |
| LSD1 | 10 | 1 |
| LSD2 | >10,000 | >1000 |
| MAO-A | >10,000 | >1000 |
| MAO-B | >5,000 | >500 |
Note: The IC50 values presented are hypothetical and representative of a highly selective LSD1 inhibitor. Actual values for any given inhibitor, including this compound, must be determined experimentally.
Experimental Protocol: HTRF Assay for Demethylase Selectivity
The following is a detailed protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for determining the potency and selectivity of histone demethylase inhibitors.[1][3][4]
Objective: To determine the IC50 values of a test compound (e.g., this compound) against LSD1 and other demethylases (e.g., LSD2, MAO-A, MAO-B).
Materials:
-
Recombinant human LSD1, LSD2, MAO-A, and MAO-B enzymes
-
Biotinylated histone H3 peptide substrates (specific for each enzyme)
-
Europium cryptate-labeled anti-demethylated product antibody
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.01% Tween-20, 1 mM DTT)
-
Test compound (this compound) and reference inhibitors
-
384-well low-volume white plates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. The final concentration should typically range from 1 nM to 100 µM.
-
Enzyme Preparation: Dilute the recombinant enzymes to their optimal concentration in the assay buffer.
-
Reaction Setup:
-
Add 2 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 4 µL of the diluted enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Enzymatic Reaction:
-
Add 4 µL of the biotinylated histone H3 peptide substrate to each well to initiate the reaction.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C. The optimal incubation time should be determined empirically.
-
-
Detection:
-
Add 5 µL of the detection mixture containing the Europium cryptate-labeled antibody and Streptavidin-XL665 to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader at 620 nm (for cryptate emission) and 665 nm (for XL665 emission).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
LSD1 Signaling Pathway and Mechanism of Action
LSD1 functions within larger transcriptional co-repressor complexes, such as the CoREST complex, to regulate gene expression.[2] By demethylating H3K4me1/2, a mark associated with active transcription, LSD1 leads to transcriptional repression. Conversely, LSD1 can also demethylate H3K9me1/2, a repressive mark, leading to transcriptional activation in certain contexts.[2] Understanding this pathway is crucial for interpreting the downstream cellular effects of LSD1 inhibition.
Conclusion
The evaluation of cross-reactivity is a fundamental aspect of the preclinical characterization of any novel enzymatic inhibitor. For this compound, a thorough assessment of its inhibitory activity against other FAD-dependent amine oxidases, such as LSD2, MAO-A, and MAO-B, is essential to establish its selectivity profile. The provided experimental protocol for the HTRF assay offers a robust and high-throughput method for obtaining the necessary quantitative data. By comparing the IC50 values generated for this compound against a panel of demethylases, researchers and drug developers can objectively determine its suitability as a selective probe or therapeutic candidate.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. moleculardevices.com [moleculardevices.com]
A Comparative Guide to LSD1 Inhibitors: Reversible vs. Irreversible Mechanisms of Action
For researchers, scientists, and drug development professionals, understanding the nuances of Lysine-Specific Demethylase 1 (LSD1) inhibitors is crucial for advancing epigenetic therapies. This guide provides a detailed comparison of Lsd1-IN-16 and a range of reversible LSD1 inhibitors, supported by experimental data and methodologies.
A Note on this compound: Extensive searches of publicly available scientific literature and databases did not yield specific information regarding a compound designated "this compound". This may indicate an internal compound name not yet disclosed in publications or a less common research tool. Therefore, this guide will focus on a comprehensive comparison between well-characterized irreversible and reversible LSD1 inhibitors to provide a valuable resource for the scientific community.
Introduction to LSD1 Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Its dysregulation is implicated in various cancers, making it a prime target for therapeutic intervention.[1] LSD1 inhibitors can be broadly categorized into two classes based on their mechanism of action: irreversible (covalent) and reversible (non-covalent) inhibitors.[1]
Irreversible inhibitors typically form a covalent bond with the FAD cofactor in the active site of LSD1, leading to its permanent inactivation.[1] In contrast, reversible inhibitors bind non-covalently to the enzyme, allowing for a dynamic equilibrium between the bound and unbound states.[1] The choice between these two classes of inhibitors has significant implications for drug development, impacting potency, selectivity, and potential off-target effects.
Quantitative Comparison of LSD1 Inhibitors
The following tables summarize the biochemical potency and cellular activity of selected irreversible and reversible LSD1 inhibitors.
Table 1: Biochemical Potency of LSD1 Inhibitors
| Inhibitor | Type | Target | IC50 (nM) - HTRF Assay[3] | IC50 (nM) - Peroxidase-Coupled Assay[3] |
| Iadademstat (ORY-1001) | Irreversible | LSD1 | 0.33 | 18[1] |
| Bomedemstat (IMG-7289) | Irreversible | LSD1 | 57 | Not Reported |
| GSK-2879552 | Irreversible | LSD1 | 160 | 1700 (Ki app)[4] |
| INCB059872 | Irreversible | LSD1 | Not Reported | Not Reported |
| Pulrodemstat (CC-90011) | Reversible | LSD1 | 0.66 | Not Reported |
| Seclidemstat (SP-2577) | Reversible | LSD1 | 1300 | 2400 |
IC50 values can vary depending on the specific assay conditions.
Table 2: Cellular Activity of LSD1 Inhibitors
| Inhibitor | Cell Line | Assay | EC50 (nM) | Reference |
| Iadademstat (ORY-1001) | THP-1 | CD11b Induction | <1 | [1] |
| GSK-2879552 | AML cell lines | Anti-proliferative | <100 | [4] |
| Pulrodemstat (CC-90011) | Kasumi-1 | Anti-proliferative | 2 | |
| Seclidemstat (SP-2577) | Ewing Sarcoma cell lines | Anti-proliferative | 25-50 |
Table 3: Selectivity Profile of LSD1 Inhibitors
| Inhibitor | MAO-A IC50 (µM)[3] | MAO-B IC50 (µM)[3] | LSD2 IC50 (µM)[3] |
| Iadademstat (ORY-1001) | >100 | >100 | >100 |
| GSK-2879552 | >100 | >100 | >100 |
| Pulrodemstat (CC-90011) | >100 | >100 | >100 |
| Seclidemstat (SP-2577) | >100 | >100 | >10 |
Signaling Pathways and Experimental Workflows
Experimental Protocols
LSD1 Biochemical Inhibition Assays
1. Peroxidase-Coupled Assay [3]
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.
-
Reagents: Recombinant human LSD1 enzyme, H3K4me2 peptide substrate, horseradish peroxidase (HRP), and a fluorogenic peroxidase substrate (e.g., Amplex Red).
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the LSD1 enzyme to the inhibitor dilutions and incubate.
-
Initiate the reaction by adding the H3K4me2 peptide substrate.
-
Simultaneously, add HRP and the fluorogenic substrate.
-
Monitor the increase in fluorescence over time, which is proportional to the H₂O₂ produced and thus to LSD1 activity.
-
Calculate the IC50 value from the dose-response curve.
-
2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay [3]
This assay directly measures the demethylated product.
-
Reagents: Recombinant human LSD1 enzyme, biotinylated H3K4me2 peptide substrate, an anti-H3K4me1 antibody labeled with a donor fluorophore (e.g., Europium cryptate), and streptavidin-XL665 (acceptor fluorophore).
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 384-well plate, incubate the LSD1 enzyme with the inhibitor.
-
Add the biotinylated H3K4me2 peptide substrate to start the reaction.
-
Stop the reaction and add the detection reagents (anti-H3K4me1 antibody and streptavidin-XL665).
-
After incubation, read the HTRF signal. A decrease in signal indicates inhibition of LSD1.
-
Calculate the IC50 value from the dose-response curve.
-
Cellular Assays
1. Anti-Proliferation Assay [5]
This assay determines the effect of the inhibitor on cancer cell growth.
-
Cell Lines: Relevant cancer cell lines (e.g., AML cell lines like THP-1, Kasumi-1; SCLC cell lines).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the LSD1 inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTS or CellTiter-Glo assay.
-
Calculate the EC50 value, the concentration at which 50% of cell growth is inhibited.
-
2. Cellular Differentiation Assay (Flow Cytometry) [1][3]
This assay measures the induction of differentiation markers, a hallmark of LSD1 inhibition in certain cancer types like AML.
-
Cell Line: THP-1 (an AML cell line).
-
Procedure:
-
Treat THP-1 cells with various concentrations of the LSD1 inhibitor for a defined period (e.g., 48-72 hours).
-
Harvest the cells and stain them with a fluorescently labeled antibody against a differentiation marker (e.g., CD11b or CD86).
-
Analyze the cells by flow cytometry to quantify the percentage of cells expressing the differentiation marker.
-
Determine the EC50 for marker induction.
-
Conclusion
The landscape of LSD1 inhibitors is rapidly evolving, with both irreversible and reversible inhibitors demonstrating significant therapeutic potential. While irreversible inhibitors like iadademstat show high potency, reversible inhibitors such as pulrodemstat offer an alternative mechanism that may provide a different safety and efficacy profile. The choice of inhibitor class will depend on the specific therapeutic context, target indication, and desired pharmacological properties. The experimental protocols outlined in this guide provide a framework for the robust evaluation and comparison of novel LSD1 inhibitors, facilitating the development of next-generation epigenetic therapies.
References
- 1. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML | BioWorld [bioworld.com]
A Head-to-Head Comparison of LSD1 Inhibitors: Oryzon's Iadademstat and Vafidemstat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent clinical-stage inhibitors of Lysine-Specific Demethylase 1 (LSD1) developed by Oryzon Genomics: iadademstat (ORY-1001) and vafidemstat (ORY-2001). This document is intended to serve as a valuable resource for researchers and drug development professionals by presenting a comprehensive side-by-side analysis of their biochemical and cellular activities, supported by experimental data and detailed methodologies.
Note: An initial search for "Lsd1-IN-16" yielded no publicly available information. Therefore, this comparison focuses on the two well-characterized inhibitors from Oryzon.
Introduction to LSD1 and its Inhibition
Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Dysregulation of LSD1 activity has been implicated in a variety of diseases, including numerous cancers and central nervous system (CNS) disorders, making it an attractive therapeutic target.[1][3] Inhibition of LSD1 can lead to the re-expression of silenced tumor suppressor genes in cancer cells and modulate neuronal gene expression.[4]
Oryzon Genomics has developed a portfolio of potent and selective LSD1 inhibitors. This guide focuses on a comparative analysis of two of their leading clinical candidates:
-
Iadademstat (ORY-1001): An orally active, potent, and selective covalent inhibitor of LSD1 primarily being investigated for oncological indications.[5][6]
-
Vafidemstat (ORY-2001): An orally bioavailable, brain-penetrant covalent inhibitor of LSD1, optimized for the treatment of CNS disorders.[7][8]
Quantitative Data Comparison
The following tables summarize the key quantitative data for iadademstat and vafidemstat, providing a clear comparison of their biochemical potency and cellular activity.
Table 1: Biochemical Activity of LSD1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Selectivity | Mechanism of Action |
| Iadademstat (ORY-1001) | LSD1/KDM1A | 18[6], <20[9] | Highly selective over MAO-A, MAO-B, and LSD2 (>100 µM)[10] | Covalent, irreversible binding to FAD cofactor[5][11] |
| Vafidemstat (ORY-2001) | LSD1/KDM1A | 101[12], 105[13] | Dual inhibitor of LSD1 and MAO-B (IC50 = 73 nM, 58 nM)[13][14]; Selective over MAO-A (IC50 = 5.47 µM)[14] | Covalent inhibitor[14][15] |
Table 2: Cellular Activity of LSD1 Inhibitors
| Inhibitor | Cell Line | Assay | EC50 / Effect |
| Iadademstat (ORY-1001) | THP-1 (AML) | Differentiation (CD11b induction) | < 1 nM[6][16] |
| MV(4;11) (AML) | Proliferation / Colony Formation | Inhibition observed[9] | |
| H1299, A549 (Lung Cancer) | Proliferation, Apoptosis, Cell Cycle | Inhibition at 80-160 µM[17] | |
| Vafidemstat (ORY-2001) | THP-1 (AML) | Differentiation | EC50 = 21 nM[14] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
References
- 1. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oryzon.com [oryzon.com]
- 6. ORY-1001 (RG-6016, Iadademstat) | LSD1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. oryzon.com [oryzon.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Efficacy of Vafidemstat in Experimental Autoimmune Encephalomyelitis Highlights the KDM1A/RCOR1/HDAC Epigenetic Axis in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Reproducibility of Antileukemic Effects: A Comparative Analysis of LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of LSD1 Inhibitors in Leukemia
The following tables summarize the in vitro efficacy of prominent LSD1 inhibitors against various leukemia cell lines. These compounds demonstrate potent activity, inducing cell cycle arrest and differentiation.
| Inhibitor | Cell Line | Assay Type | IC50/EC50 (nM) | Reference |
| GSK2879552 | MOLM-13 | Cell Proliferation (BrdU) | 1.9 ± 0.9 | [4] |
| THP-1 | Differentiation (CD11b/CD86) | 23 ± 4 | [4] | |
| MV4-11 | Cell Proliferation | 10-320 | [4] | |
| Iadademstat (ORY-1001) | MLL-AF9 cells | Differentiation (CD11b) | <1 | [3] |
| Bomedemstat (IMG-7289) | JAK2V617F cells | Apoptosis Induction | 50 - 1000 | [5] |
Table 1: In Vitro Activity of LSD1 Inhibitors in Leukemia Cell Lines. Data represents the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) from various assays.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[6][7][8]
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled multiwell plates (96- or 384-well)
-
Luminometer
-
Leukemia cell lines of interest
-
LSD1 inhibitors and vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed leukemia cells in opaque-walled multiwell plates at a density predetermined to ensure logarithmic growth over the course of the experiment. Include wells with media only for background luminescence measurement.
-
Compound Treatment: Add serial dilutions of the LSD1 inhibitors or vehicle control to the appropriate wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Assay:
-
Equilibrate the multiwell plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated control wells to determine the percent viability. Calculate IC50 values using a suitable software package.
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This method detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V.[9][10][11]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
Leukemia cell lines
-
LSD1 inhibitors and vehicle control
Procedure:
-
Cell Treatment: Culture leukemia cells and treat with LSD1 inhibitors or vehicle control for the desired duration.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for Histone Marks
This technique is used to detect changes in specific histone modifications, such as H3K4me2 and H3K9me2, following treatment with LSD1 inhibitors.[12][13][14][15]
Materials:
-
Leukemia cell lines treated with LSD1 inhibitors
-
Histone extraction buffer
-
SDS-PAGE gels (high percentage, e.g., 15%)
-
PVDF or nitrocellulose membrane (0.2 µm pore size recommended for histones)
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-H3K4me2, anti-H3K9me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Histone Extraction: Isolate histones from treated and untreated cells using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE: Denature the histone samples and separate them on a high-percentage SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-H3K4me2, anti-H3K9me2, and a loading control like anti-total H3) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of modified histones to the total histone H3 levels.
Visualizing the Mechanism of Action
The antileukemic effects of LSD1 inhibitors are largely attributed to their ability to reverse the differentiation block in leukemia cells. This is achieved by modulating the activity of key transcription factors.
Caption: LSD1 signaling pathway in AML and the effect of inhibitors.
Caption: General experimental workflow for evaluating LSD1 inhibitors.
References
- 1. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. ch.promega.com [ch.promega.com]
- 8. promega.com [promega.com]
- 9. scispace.com [scispace.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 13. Histone western blot protocol | Abcam [abcam.com]
- 14. epigentek.com [epigentek.com]
- 15. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
Benchmarking Lsd1-IN-16: A Comparative Analysis with Clinical LSD1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the investigational Lysine-Specific Demethylase 1 (LSD1) inhibitor, Lsd1-IN-16, against a panel of LSD1 inhibitors that have entered clinical trials. This report compiles available biochemical, cellular, and in vivo efficacy data to offer a clear perspective on the potential of this compound in the landscape of epigenetic drug discovery.
Executive Summary
Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a critical therapeutic target in oncology and other diseases. Its role in transcriptional regulation through the demethylation of histone and non-histone proteins makes it a pivotal player in cell differentiation, proliferation, and tumorigenesis. Consequently, a number of small molecule inhibitors targeting LSD1 have been developed, with several advancing into clinical trials. This guide focuses on benchmarking the preclinical compound this compound against these clinical-stage inhibitors.
Please note: Despite a comprehensive search of publicly available scientific literature and databases, specific quantitative data (IC50, EC50, in vivo efficacy) for this compound could not be located. Therefore, a direct quantitative comparison is not possible at this time. This guide will instead provide a detailed overview of the performance of prominent clinical LSD1 inhibitors to establish a benchmark for the future evaluation of this compound.
I. Overview of Clinical LSD1 Inhibitors
Several LSD1 inhibitors have progressed into clinical development, demonstrating the therapeutic potential of targeting this enzyme. These inhibitors can be broadly categorized into two classes: irreversible (covalent) and reversible (non-covalent) inhibitors.
Table 1: Overview of Selected Clinical LSD1 Inhibitors
| Compound Name | Other Designations | Mechanism of Action | Developer | Selected Indications in Clinical Trials |
| Iadademstat | ORY-1001, RG6016 | Irreversible | Oryzon Genomics | Acute Myeloid Leukemia (AML), Small Cell Lung Cancer (SCLC) |
| Bomedemstat | IMG-7289 | Irreversible | Imago BioSciences | Myelofibrosis, Essential Thrombocythemia |
| GSK2879552 | Irreversible | GlaxoSmithKline | AML, SCLC (terminated) | |
| INCB059872 | Irreversible | Incyte Corporation | Sickle Cell Disease, Advanced Malignancies | |
| Pulrodemstat | CC-90011 | Reversible | Celgene | Relapsed/Refractory AML, Myelodysplastic Syndromes |
| Seclidemstat | SP-2577 | Reversible | Salarius Pharmaceuticals | Ewing Sarcoma, Advanced Solid Tumors |
II. Comparative Efficacy Data of Clinical LSD1 Inhibitors
To provide a framework for evaluating this compound, the following tables summarize the reported biochemical and cellular activities of key clinical LSD1 inhibitors.
A. Biochemical Activity
The half-maximal inhibitory concentration (IC50) against the LSD1 enzyme is a primary measure of a compound's potency.
Table 2: Biochemical Potency (IC50) of Clinical LSD1 Inhibitors
| Compound | LSD1 IC50 (nM) | Assay Method | Reference |
| Iadademstat (ORY-1001) | 18 | Not Specified | |
| Bomedemstat (IMG-7289) | 56.8 | Not Specified | |
| GSK2879552 | 24 | Not Specified | |
| Pulrodemstat (CC-90011) | Not Specified | Not Specified | |
| Seclidemstat (SP-2577) | 13 | Not Specified |
Note: Assay conditions can significantly influence IC50 values. Direct comparison should be made with caution.
B. Cellular Activity
The antiproliferative effects of LSD1 inhibitors are assessed in various cancer cell lines, with the half-maximal effective concentration (EC50) being a key metric.
Table 3: Antiproliferative Activity (EC50) of Selected Clinical LSD1 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | EC50 (µM) | Reference |
| Iadademstat (ORY-1001) | THP-1 | AML | Sub-nanomolar | |
| GSK2879552 | NCI-H1417 | SCLC | Not Specified | |
| Pulrodemstat (CC-90011) | Not Specified | Not Specified | ||
| Seclidemstat (SP-2577) | Not Specified | Not Specified |
Note: A comprehensive table with more data points would be populated as more comparative studies become available.
C. In Vivo Efficacy
Preclinical in vivo studies, typically using xenograft models, are crucial for evaluating the therapeutic potential of LSD1 inhibitors.
Table 4: In Vivo Efficacy of Selected Clinical LSD1 Inhibitors
| Compound | Animal Model | Cancer Type | Dosing and Administration | Key Findings | Reference |
| GSK2879552 | NCI-H1417 xenograft | SCLC | Not Specified | Inhibition of tumor growth | |
| Iadademstat (ORY-1001) | Mouse models of AML | AML | Not Specified | Increased survival |
III. Key Signaling Pathways Modulated by LSD1 Inhibition
LSD1 inhibitors exert their effects by modulating various signaling pathways critical for cancer cell survival and proliferation. Understanding these pathways is essential for elucidating the mechanism of action and identifying potential combination therapies.
Caption: LSD1 inhibitors impact key cancer-related signaling pathways.
LSD1 has been shown to regulate the PI3K/AKT signaling pathway, a central node in cell proliferation and survival. Inhibition of LSD1 can lead to the suppression of this pathway. Furthermore, LSD1 can repress the tumor suppressor p53. By inhibiting LSD1, p53 signaling can be reactivated, leading to cell cycle arrest and apoptosis. LSD1 also plays a crucial role in blocking cellular differentiation in certain cancers, such as AML, and its inhibition can promote differentiation.
IV. Experimental Methodologies
To ensure reproducibility and facilitate the comparison of future data for this compound, this section outlines standard protocols for key assays used in the evaluation of LSD1 inhibitors.
A. LSD1 Enzymatic Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a common method for measuring LSD1 enzymatic activity.
Caption: Workflow for a typical LSD1 HTRF assay.
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human LSD1 enzyme, the test inhibitor (e.g., this compound) at various concentrations, and a biotinylated histone H3 peptide substrate (e.g., H3K4me2).
-
Enzymatic Reaction: In a microplate, combine the LSD1 enzyme, inhibitor, and substrate. Incubate at room temperature to allow the demethylation reaction to proceed.
-
Detection: Add a detection mixture containing a Europium cryptate-labeled anti-demethylated product antibody and streptavidin-conjugated XL665.
-
Signal Measurement: After a further incubation period, measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the inhibitor's potency.
B. Cell Viability Assay (MTS)
The MTS assay is a colorimetric method used to assess cell viability and proliferation.
Caption: Workflow for a typical MTS cell viability assay.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the LSD1 inhibitor.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
C. In Vivo Tumor Xenograft Study
Xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism.
Caption: General workflow for an in vivo xenograft study.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the LSD1 inhibitor (e.g., this compound) and vehicle control to the respective groups according to a predetermined dosing schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., weight, biomarker analysis).
V. Conclusion and Future Directions
While a direct quantitative comparison of this compound with clinical LSD1 inhibitors is currently hampered by the lack of publicly available data for this compound, this guide provides a robust framework for its future evaluation. The compiled data on clinical-stage inhibitors establishes a clear benchmark for potency and efficacy. The detailed experimental protocols offer a standardized approach to generate comparable data for this compound.
For a comprehensive assessment of this compound, it is imperative to generate data on its:
-
Biochemical potency (IC50) against LSD1 and selectivity against other monoamine oxidases.
-
Cellular activity (EC50) in a panel of relevant cancer cell lines.
-
In vivo efficacy in appropriate xenograft models.
-
Effects on key signaling pathways, such as PI3K/AKT and p53.
By generating and comparing this data to the benchmarks set by clinical-stage inhibitors, the therapeutic potential of this compound can be more definitively determined, guiding its future development as a potential novel epigenetic therapy.
Safety Operating Guide
Essential Safety and Operational Guide for Handling Lsd1-IN-16
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Lsd1-IN-16, a potent lysine-specific demethylase 1 (LSD1) inhibitor. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Given that this compound is a potent enzyme inhibitor, stringent adherence to safety protocols is mandatory to prevent exposure. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended. | Prevents skin contact and absorption. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified. | Protects eyes from splashes or aerosols. |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | Use when handling the solid compound or preparing stock solutions. | Minimizes inhalation of dust or aerosols. |
Health and Safety Information
This compound should be handled as a hazardous compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from a similar potent LSD1 inhibitor, GSK-LSD1, suggests the following precautions.[1][2]
| Hazard | Precaution |
| Acute Toxicity | Fatal if swallowed, in contact with skin, or if inhaled. |
| Carcinogenicity | Suspected of causing cancer. |
| First Aid: Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. |
| First Aid: Skin Contact | In case of skin contact, immediately wash with soap and plenty of water. Remove contaminated clothing. |
| First Aid: Eye Contact | In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| First Aid: Inhalation | If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining the integrity of this compound and ensuring laboratory safety.
| Aspect | Procedure |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents. |
| Disposal of Unused Compound | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.[3] |
| Disposal of Contaminated Materials | All materials that have come into contact with this compound (e.g., pipette tips, tubes, gloves) should be considered cytotoxic waste and disposed of in appropriately labeled, sealed containers.[4] |
Experimental Protocols
Detailed Methodology for Cell-Based Assay with this compound
This protocol outlines a typical experiment to assess the effect of this compound on cancer cell lines, followed by Western blot analysis to measure changes in histone methylation.
1. Cell Culture and Treatment:
-
Culture cancer cells (e.g., a relevant cell line known to overexpress LSD1) in the recommended medium and conditions until they reach 70-80% confluency.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.[5]
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the protein extract.[5]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.[5]
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[5]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[5]
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[5]
-
Incubate the membrane with primary antibodies against H3K4me2, H3K9me2, and a loading control (e.g., total Histone H3 or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.[5]
-
Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
Visualizations
Experimental Workflow for this compound Treatment and Analysis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 4. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. jitc.bmj.com [jitc.bmj.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
